5-bromo-7-nitro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERRDKWLHFDNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355690 | |
| Record name | 5-bromo-7-nitroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165669-16-9 | |
| Record name | 5-bromo-7-nitroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-7-nitro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-bromo-7-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-bromo-7-nitro-1H-indole, a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of a bromine atom and a nitro group on the indole scaffold imparts unique physicochemical characteristics and potential biological activities. This document outlines its properties, synthesis, reactivity, and known biological context, supported by experimental data and procedural outlines.
Core Chemical and Physical Properties
This compound is a yellow to orange solid compound.[1] Its core properties are summarized in the table below, providing a quantitative snapshot of its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [1][2][3][4] |
| Molecular Weight | 241.04 g/mol | [1][3][4][5][6] |
| Melting Point | 208-215 °C | [1][2][7] |
| Boiling Point (Predicted) | 402.3 ± 25.0 °C | [1][2] |
| Density (Predicted) | 1.855 ± 0.06 g/cm³ | [1][2] |
| pKa (Predicted) | 13.00 ± 0.30 | [1] |
| Water Solubility | Insoluble | [1][2] |
| XLogP3 | 3.3 | [3][5] |
| Topological Polar Surface Area | 61.6 Ų | [3][5] |
| Hydrogen Bond Donor Count | 1 | [4][5] |
| Hydrogen Bond Acceptor Count | 2 | [4][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the hydrogen atom environment in the molecule. The following data has been reported for this compound in DMSO-d₆.[7]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.7 | br s | - | N-H of indole |
| 8.33 | d | 1.3 | H-6 |
| 8.21 | d | 1.3 | H-4 |
| 7.67 | d | 3.0 | H-2 |
| 6.80 | d | 3.0 | H-3 |
Other Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks at 3381 cm⁻¹ (N-H stretch) and 1292 cm⁻¹ (likely related to the C-N or N-O stretches of the nitro group).[7]
-
Mass Spectrometry (MS): The exact mass of this compound is 239.95344 Da.[3][5]
Synthesis and Reactivity
The reactivity of the this compound molecule is dictated by the electron-withdrawing nature of both the bromo and nitro substituents, as well as the inherent reactivity of the indole nucleus. The indole ring is an electron-rich aromatic system, though this is somewhat attenuated by the substituents. The N-H proton can be deprotonated under basic conditions, allowing for N-alkylation or other modifications.[9] Electrophilic substitution, a characteristic reaction of indoles, would likely be directed to the pyrrole ring, although the overall reactivity will be reduced.
References
- 1. 5-BROMO-7-NITROINDOLE | 165669-16-9 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C8H5BrN2O2 | CID 816685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ecommons.luc.edu [ecommons.luc.edu]
- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 5-bromo-7-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 5-bromo-7-nitro-1H-indole, a substituted indole derivative of interest in medicinal chemistry and drug development. This document details a primary, multi-step synthesis, including experimental protocols and quantitative data.
Introduction
The indole nucleus is a core structural motif in a vast array of natural products and pharmacologically active compounds. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The presence of a bromine atom at the 5-position allows for further functionalization via cross-coupling reactions, while the nitro group at the 7-position can be a precursor to an amino group or other functionalities. This guide focuses on a modern and efficient synthetic route starting from commercially available materials.
Primary Synthesis Pathway: A Three-Step Approach from a Substituted Aniline
The most direct and well-documented synthesis of this compound proceeds through a three-step sequence starting from 4-bromo-2-nitroaniline. This pathway involves an initial ortho-iodination, followed by a Sonogashira coupling and a final copper-mediated cyclization.
Overall Synthetic Scheme
The overall transformation can be visualized as follows:
Figure 1: Overall synthetic workflow for this compound.
Step 1: Ortho-iodination of 4-bromo-2-nitroaniline
The synthesis commences with the regioselective iodination of 4-bromo-2-nitroaniline at the position ortho to the amino group.
Experimental Protocol:
To a solution of 4-bromo-2-nitroaniline (1.0 eq) in dichloromethane (CH₂Cl₂), bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄) (2.0 eq) and trifluoromethanesulfonic acid (CF₃SO₃H) (4.0 eq) are added. The resulting mixture is stirred at room temperature for 72 hours. Following the reaction, the mixture is hydrolyzed with water and extracted with CH₂Cl₂. The combined organic layers are washed with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is removed under vacuum to yield 4-bromo-2-nitro-6-iodoaniline.
Step 2: Palladium-Catalyzed Sonogashira Coupling
The second step involves a Sonogashira coupling of the ortho-iodoaniline with (trimethylsilyl)acetylene (TMSA). This reaction selectively occurs at the carbon-iodine bond.
Experimental Protocol:
A mixture of 4-bromo-2-nitro-6-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq) in triethylamine (Et₃N) is prepared. (Trimethylsilyl)acetylene (TMSA) (1.2 eq) is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to afford the o-alkynyl-aniline intermediate.
Step 3: Copper-Mediated Intramolecular Cyclization
The final step is a copper(I) iodide-mediated intramolecular cyclization of the o-alkynyl-aniline intermediate. This reaction proceeds with concurrent desilylation to form the indole ring.
Experimental Protocol:
The o-((trimethylsilyl)ethynyl)aniline intermediate (1.0 eq) is dissolved in N,N-dimethylformamide (DMF), and copper(I) iodide (CuI) (2.0 eq) is added. The mixture is heated to 100 °C and stirred for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound as a yellow solid.
Quantitative Data and Characterization
The following table summarizes the key quantitative data for the synthesis and the characterization of the final product.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | 4-bromo-2-nitro-6-iodoaniline | C₆H₄BrIN₂O₂ | 342.92 | 70 | 147-148 |
| 2 | 2-((trimethylsilyl)ethynyl)-4-bromo-6-nitroaniline | C₁₁H₁₃BrN₂O₂Si | 329.23 | 91 | - |
| 3 | This compound | C₈H₅BrN₂O₂ | 241.05 | 72 | 208-209 |
Characterization of this compound: [1]
-
Appearance: Yellow solid[1]
-
Melting Point: 208-209 °C[1]
-
Infrared (IR) (KBr, cm⁻¹): 3381, 1292[1]
-
¹H NMR (DMSO-d₆, δ): 6.80 (d, J = 3 Hz, 1H), 7.67 (d, J = 3 Hz, 1H), 8.21 (d, J = 1.3 Hz, 1H), 8.33 (d, J = 1.3 Hz, 1H), 12.7 (s br, 1H)[1]
Alternative Synthesis Strategies
While the detailed pathway is highly effective, other classical indole syntheses such as the Fischer, Bartoli, and Leimgruber-Batcho methods are generally less suitable for producing 5,7-disubstituted indoles with this specific substitution pattern. The harsh acidic conditions of the Fischer synthesis and the specific precursor requirements for other methods often limit their applicability for substrates with sensitive functional groups like the nitro group. Modern transition-metal-catalyzed methods, such as the one detailed, offer a more versatile and regioselective approach.
Logical Relationships in the Primary Synthesis Pathway
The logical progression of the primary synthesis pathway is based on the strategic introduction and reaction of functional groups.
Figure 2: Logical flow of the synthesis of this compound.
Conclusion
This guide has detailed a robust and efficient synthetic pathway for the preparation of this compound. The three-step sequence, involving ortho-iodination, Sonogashira coupling, and copper-mediated cyclization, provides a reliable method for accessing this valuable synthetic intermediate. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the fields of organic synthesis and drug development.
References
5-Bromo-7-nitro-1H-indole: A Comprehensive Technical Guide on Solubility and Stability for Researchers and Drug Development Professionals
Introduction: 5-bromo-7-nitro-1H-indole is a synthetic heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its substituted indole core is a key pharmacophore in various biologically active molecules. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering essential data and methodologies for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 165669-16-9 | [1][2][3][4] |
| Molecular Formula | C₈H₅BrN₂O₂ | [1][3][4][5][6] |
| Molecular Weight | 241.04 g/mol | [1][3][4][5][6] |
| Melting Point | 213-215 °C | [1][3] |
| Appearance | Yellow/orange solid | [3] |
| pKa (predicted) | 13.00 ± 0.30 | [3] |
Solubility Profile
Understanding the solubility of this compound is critical for its handling, formulation, and application in various experimental settings.
Quantitative Solubility Data
The following table summarizes the available solubility information and provides data for a closely related compound to offer a qualitative understanding.
| Solvent | This compound | 5-bromo-7-azaindole (for comparison) | Notes |
| Water | Insoluble[1][3][7] | - | |
| Dimethyl Sulfoxide (DMSO) | Data not available | 100 mg/mL[8] | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility.[8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Data not available | ≥ 5 mg/mL[8] | Forms a suspended solution with ultrasonic treatment.[8] |
| 10% DMSO, 90% Corn Oil | Data not available | ≥ 5 mg/mL[8] | Forms a clear solution.[8] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
To obtain precise solubility data, the following standard shake-flask method is recommended.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, water)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved compound.
-
Sample Analysis: Carefully withdraw an aliquot from the clear supernatant of each vial. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
Solubility Calculation: The determined concentration represents the equilibrium solubility of this compound in the respective solvent at the specified temperature.
Stability Profile
The stability of this compound under various stress conditions is a critical parameter for its storage, handling, and use in drug development.
General Stability and Storage
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9] It is recommended to store the compound under an inert atmosphere at room temperature.[3] The compound should be protected from heat, sparks, open flames, high temperatures, and light.[10] It is incompatible with strong oxidizing agents and strong acids.[10]
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.
Objective: To investigate the degradation of this compound under various stress conditions.
General Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Subject the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Stress Conditions:
-
Acidic Hydrolysis:
-
Protocol: Add an equal volume of 0.1 M or 1 M hydrochloric acid to the sample solution.
-
Condition: Incubate at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., up to 72 hours).
-
-
Basic Hydrolysis:
-
Protocol: Add an equal volume of 0.1 M or 1 M sodium hydroxide to the sample solution.
-
Condition: Incubate at room temperature or a slightly elevated temperature for a defined period.
-
-
Oxidative Degradation:
-
Protocol: Add an equal volume of 3-30% hydrogen peroxide to the sample solution.
-
Condition: Keep the solution at room temperature, protected from light, for up to 24 hours.
-
-
Thermal Degradation:
-
Protocol: Expose the solid compound and a solution of the compound to dry heat.
-
Condition: Place samples in a temperature-controlled oven at various temperatures (e.g., 60 °C, 80 °C, and a temperature just below the melting point).
-
-
Photostability Testing (as per ICH Q1B):
-
Protocol: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]
-
Control: A dark control sample should be stored under the same conditions but protected from light.
-
Biological Activity and Signaling Pathway
Nitroindole derivatives, including those with a 5-nitro substitution, have been identified as promising anticancer agents. One of their key mechanisms of action involves the stabilization of G-quadruplex (G4) DNA structures.[12][13][14][15] These four-stranded DNA structures can form in guanine-rich regions of the genome, such as the promoter region of the c-Myc oncogene.[12][15] Stabilization of the c-Myc G-quadruplex by small molecules can inhibit the transcription of the c-Myc gene, leading to the downregulation of the c-Myc protein, which in turn can induce cell cycle arrest and apoptosis in cancer cells.
c-Myc G-Quadruplex Stabilization Pathway
The following diagram illustrates the proposed mechanism of action for 5-nitroindole derivatives in the context of c-Myc regulation.
Caption: Mechanism of c-Myc downregulation by G-quadruplex stabilization.
Experimental Workflow
A typical workflow for the synthesis and evaluation of this compound derivatives as potential anticancer agents is depicted below.
References
- 1. chembk.com [chembk.com]
- 2. This compound 96% | CAS: 165669-16-9 | AChemBlock [achemblock.com]
- 3. 5-BROMO-7-NITROINDOLE | 165669-16-9 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C8H5BrN2O2 | CID 816685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. echemi.com [echemi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. database.ich.org [database.ich.org]
- 12. Stabilization of G-quadruplex DNA and down-regulation of oncogene c-myc by quindoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bisindolylmaleimide Ligands Stabilize c-MYC G-Quadruplex DNA Structure and Downregulate Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Estrone-Based Derivatives Stabilize the c-MYC and c-KIT G-Quadruplex DNA Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to 5-Bromo-7-nitro-1H-indole (CAS Number: 165669-16-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of 5-Bromo-7-nitro-1H-indole (CAS No. 165669-16-9). This versatile heterocyclic compound has garnered significant interest in medicinal chemistry and chemical biology due to its utility as a synthetic intermediate for biologically active molecules and its potential applications as a fluorescent probe and a modulator of neurological pathways. This document consolidates available data on its physicochemical characteristics, provides detailed hypothetical experimental protocols for its synthesis and biological evaluation, and visualizes key chemical and biological pathways.
Chemical and Physical Properties
This compound is a substituted indole with a molecular formula of C₈H₅BrN₂O₂.[1][2] The presence of both a bromine atom and a nitro group on the indole scaffold significantly influences its electronic properties and reactivity, making it a valuable building block in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 165669-16-9 | [1][2][3][4] |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 5-Bromo-7-nitroindole | [1][5] |
| Molecular Formula | C₈H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 241.04 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 211°C to 214°C | [6] |
| Solubility | Insoluble in water | [5][6] |
| Storage Conditions | Store at 0-8°C in a cool, dry, and well-ventilated place | [1][6] |
| SMILES | C1=C(C2=C(C=C1--INVALID-LINK--[O-])NC=C2)Br | [7] |
| InChIKey | WERRDKWLHFDNTO-UHFFFAOYSA-N | [2][6] |
Synthesis
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Hypothetical Synthesis
Objective: To synthesize this compound from a commercially available starting material.
Materials:
-
4-Bromo-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Methanol
-
Ethyl acetate
-
Hexane
-
Standard glassware for organic synthesis
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Step 1: Formation of the Enamine Intermediate:
-
In a round-bottom flask, dissolve 4-Bromo-2-nitrotoluene (1.0 equivalent) in anhydrous N,N-dimethylformamide.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the solution.
-
Heat the reaction mixture at reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
-
Step 2: Reductive Cyclization:
-
Dissolve the crude enamine intermediate in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined and compared to the literature value.
Biological Activities and Uses
This compound is a versatile compound with several applications in biomedical research, primarily as a synthetic building block and a research tool.
Table 2: Overview of Biological Applications
| Application Area | Description | Potential Mechanism of Action | References |
| Anticancer Drug Development | Serves as a scaffold for the synthesis of compounds that target cancer-specific pathways. | Binding and stabilization of G-quadruplex DNA in oncogene promoters (e.g., c-Myc), leading to transcriptional repression. | [1] |
| Neuroscience Research | Used to synthesize molecules that modulate neuronal signaling. | Potential inhibition of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological processes. | [1] |
| Fluorescent Probes | Employed in the development of fluorescent probes for cellular imaging. | The nitroindole core can act as a fluorophore whose properties are sensitive to the local cellular environment. | [1] |
Anticancer Research: G-Quadruplex Binding
Recent studies on structurally related 5-nitroindole derivatives have shown their ability to bind to and stabilize G-quadruplex (G4) DNA structures. These are non-canonical secondary structures found in guanine-rich regions of DNA, such as the promoter regions of oncogenes like c-Myc. Stabilization of these G4 structures can inhibit transcription, leading to the downregulation of the oncoprotein and subsequent anticancer effects.
Caption: Hypothetical signaling pathway for anticancer activity.
Neuroscience Research: nNOS Inhibition
The structural motif of a bromo-nitro-substituted aromatic heterocycle is found in inhibitors of neuronal nitric oxide synthase (nNOS). Overactivity of nNOS is implicated in various neuropathological conditions. While direct inhibition by this compound has not been reported, its structural similarity to known nNOS inhibitors like 3-bromo-7-nitroindazole suggests it could serve as a scaffold for developing novel nNOS inhibitors.
Fluorescent Probe Development
The nitroindole core is a known fluorophore. The electron-withdrawing nitro group can influence the photophysical properties of the indole ring system, making it sensitive to its local microenvironment. This property is exploited in the design of fluorescent probes for imaging cellular processes and detecting specific analytes.
Experimental Protocols: Biological Assays
Protocol: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol: Assessing Phototoxicity of a Fluorescent Probe Derivative
Objective: To determine if a fluorescent probe derived from this compound causes phototoxicity during live-cell imaging.
Materials:
-
Live-cell imaging system with environmental control
-
Fluorescent probe derived from this compound
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM and Propidium Iodide)
-
Cells of interest cultured on imaging-compatible dishes
-
Imaging medium
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes to be ~70-80% confluent at the time of imaging.
-
Probe Loading: Incubate the cells with the fluorescent probe according to a pre-determined optimal concentration and time.
-
Imaging:
-
Place the cells on the microscope stage.
-
Acquire images using your desired time-lapse settings (e.g., one image every 5 minutes for 1 hour). Use the lowest possible excitation light intensity.
-
Maintain a control dish of cells that are not exposed to the excitation light.
-
-
Viability Staining: After the time-lapse experiment, add the Live/Dead staining solution to both the imaged and control cells and incubate as per the manufacturer's instructions.
-
Image Acquisition: Acquire images using the appropriate filter sets for the viability dyes (e.g., green for live cells, red for dead cells).
-
Data Analysis: Count the number of live and dead cells in both groups. A significant increase in the percentage of dead cells in the imaged group compared to the control indicates phototoxicity.
Conclusion
This compound is a valuable and versatile compound for researchers in chemistry and biology. Its utility as a synthetic intermediate for creating novel therapeutic agents, particularly in the fields of oncology and neuroscience, is well-recognized. Furthermore, its inherent properties make it a candidate for the development of advanced research tools such as fluorescent probes. This guide provides a foundational understanding of its properties and potential applications, along with practical (though hypothetical) protocols to aid in future research endeavors. Further investigation into the specific mechanisms of action and optimization of its derivatives will continue to unlock the full potential of this intriguing molecule.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Ascendancy of Substituted Nitroindoles: A Technical Guide for Modern Drug Development
For Immediate Release
A comprehensive technical guide detailing the historical discovery, synthesis, and evolving therapeutic applications of substituted nitroindoles. This whitepaper serves as an essential resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the chemical and biological landscape of these versatile heterocyclic compounds.
Substituted nitroindoles, a class of organic molecules characterized by an indole nucleus bearing one or more nitro groups, have carved a significant niche in the landscape of medicinal chemistry and drug discovery. From their early beginnings as synthetic curiosities, these compounds have emerged as crucial intermediates and pharmacophores in the development of novel therapeutics targeting a spectrum of diseases, including cancer, viral and microbial infections, and neurodegenerative disorders. This technical guide provides a thorough exploration of the discovery, history, and synthetic evolution of substituted nitroindoles, alongside a detailed examination of their mechanisms of action and therapeutic potential.
A Historical Perspective: From Nitration to Rational Design
The journey of substituted nitroindoles is intrinsically linked to the broader history of organic chemistry. The nitration of aromatic compounds, a foundational reaction in organic synthesis, was first reported in 1834 with the nitration of benzene.[1] This discovery paved the way for the systematic exploration of nitro-substituted aromatic systems. The first documented syntheses of specific nitroindoles date back to the mid-20th century, with early methods often relying on harsh nitrating agents and resulting in low yields and poor regioselectivity.[1]
Early synthetic strategies were dominated by classical named reactions, which remain relevant for their instructional value and specific applications. The Fischer indole synthesis , discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2] While versatile, its application to nitro-substituted precursors can be challenging. The Reissert indole synthesis provides a route to indoles from ortho-nitrotoluenes and diethyl oxalate, offering an alternative pathway to specific substitution patterns.
The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift towards more sophisticated and milder synthetic methodologies. The development of electrophilic nitrating agents, such as trifluoroacetyl nitrate, generated in situ, has enabled the regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions, significantly improving yields and functional group tolerance.[1] This evolution reflects a broader trend in organic synthesis towards greener, more efficient, and highly controlled chemical transformations.
Synthetic Methodologies: A Comparative Overview
The synthesis of substituted nitroindoles can be broadly categorized into classical and modern approaches. The choice of method is often dictated by the desired substitution pattern, the scale of the reaction, and the presence of other functional groups.
Classical Synthetic Routes
Classical methods, while sometimes limited by harsh conditions and lower yields, form the bedrock of indole chemistry and are still employed for the synthesis of specific target molecules.
-
Fischer Indole Synthesis: This method involves the reaction of a (nitro-substituted) phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of a phenylhydrazone, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization.
-
Reissert Indole Synthesis: This two-step procedure begins with the condensation of an ortho-nitrotoluene with diethyl oxalate in the presence of a strong base to form an ethyl o-nitrophenylpyruvate. Reductive cyclization of this intermediate then yields the corresponding indole-2-carboxylic acid.
Modern Synthetic Strategies
Modern synthetic methods offer significant advantages in terms of mildness, efficiency, and regioselectivity, making them the preferred choice for the synthesis of complex and highly functionalized nitroindoles.
-
Electrophilic Nitration: This is the most direct method for introducing a nitro group onto the indole ring. Modern protocols utilize milder nitrating agents to achieve high regioselectivity, most commonly at the C3 position.
-
Radical and Electrochemical Methods: These approaches provide alternative pathways for the formation of nitroindoles, often under conditions that are orthogonal to traditional electrophilic substitution.
-
Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald modification of the Fischer indole synthesis, for example, allows for the construction of the indole core via a palladium-catalyzed cross-coupling of aryl bromides and hydrazones.
Quantitative Data on Synthesis and Biological Activity
The following tables summarize key quantitative data for the synthesis and biological activity of selected substituted nitroindoles, providing a valuable resource for comparative analysis.
| Synthesis Method | Substrate | Product | Conditions | Yield (%) | Reference |
| Modern Electrophilic Nitration | N-Boc-indole | N-Boc-3-nitroindole | (CF3CO)2O, NMe4NO3, CH3CN, 0-5 °C | 97 | [1] |
| Modern Electrophilic Nitration | N-Boc-4-chloroindole | N-Boc-4-chloro-3-nitroindole | (CF3CO)2O, NMe4NO3, CH3CN, 0-5 °C | 92 | [1] |
| Modern Electrophilic Nitration | N-Boc-5-bromoindole | N-Boc-5-bromo-3-nitroindole | (CF3CO)2O, NMe4NO3, CH3CN, 0-5 °C | 95 | [1] |
| Modern Electrophilic Nitration | N-Boc-6-chloroindole | N-Boc-6-chloro-3-nitroindole | (CF3CO)2O, NMe4NO3, CH3CN, 0-5 °C | 75 | [1] |
| Modern Electrophilic Nitration | N-Boc-7-methylindole | N-Boc-7-methyl-3-nitroindole | (CF3CO)2O, NMe4NO3, CH3CN, 0-5 °C | 88 | [1] |
| Compound | Target | Cell Line/Organism | Activity | Value | Reference |
| Pyrrolidine-substituted 5-nitroindole (cpd 5) | c-Myc G-quadruplex | HeLa | IC50 | 5.08 ± 0.91 µM | [3] |
| Pyrrolidine-substituted 5-nitroindole (cpd 7) | c-Myc G-quadruplex | HeLa | IC50 | 5.89 ± 0.73 µM | [3] |
| Thienopyridine indole derivative | Tubulin polymerization | MGC-803 (gastric cancer) | IC50 | 1.61 nM | [4] |
| Thienopyridine indole derivative | Tubulin polymerization | HGC-27 (gastric cancer) | IC50 | 1.82 nM | [4] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (cpd 3g) | Tubulin polymerization | MCF-7 (breast cancer) | IC50 | 2.94 ± 0.56 µM | [5] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (cpd 3g) | Tubulin polymerization | A375 (melanoma) | IC50 | 0.57 ± 0.01 µM | [5] |
| Indole-2-carboxylate derivative (cpd 8f) | Influenza A/FM/1/47 | MDCK | IC50 | 9.43 µM | [6] |
| Indole-2-carboxylate derivative (cpd 14f) | Influenza A/FM/1/47 | MDCK | IC50 | 7.53 µM | [6] |
| 4-bromo-6-chloroindole | Antibacterial | S. aureus | MIC | 30 µg/mL | |
| 6-bromo-4-iodoindole | Antibacterial | S. aureus | MIC | 20 µg/mL | [7] |
| 'Oxathiolanyl' indole derivative (cpd 5) | Acetylcholinesterase | - | IC50 | 0.042 µM | |
| 'Pyrazolyl' indole derivative (cpd 7) | Butyrylcholinesterase | - | IC50 | 0.207 µM | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for a classical and a modern synthesis of substituted nitroindoles.
Protocol 1: Fischer Indole Synthesis of 2,3,3-trimethyl-5-nitroindolenine (Classical)
This protocol describes the synthesis of a substituted indolenine, a close derivative of indole, via the Fischer synthesis.
Materials:
-
p-Nitrophenylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
Concentrated hydrochloric acid
Procedure:
-
A mixture of p-nitrophenylhydrazine hydrochloride and isopropyl methyl ketone is prepared in a round-bottom flask.
-
Glacial acetic acid is added as the solvent and acid catalyst.
-
For reactions requiring stronger acidic conditions, a binary mixture of acetic acid and concentrated hydrochloric acid can be used.
-
The reaction mixture is heated under reflux for a specified period (e.g., 1.5 to 4 hours).
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated through an appropriate workup procedure, which may include extraction with an organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., sodium sulfate), and removal of the solvent under reduced pressure.
-
Purification of the crude product can be achieved by column chromatography or recrystallization.
Note: Yields for this specific reaction can be low (10-30%) due to the potential for decomposition, oxidation, and polymerization of the product under the harsh reflux conditions.[2]
Protocol 2: Regioselective Synthesis of 3-Nitroindoles (Modern)
This protocol outlines a modern, non-acidic, and metal-free method for the synthesis of 3-nitroindoles.
Materials:
-
Substituted indole (e.g., N-Boc-indole)
-
Tetramethylammonium nitrate (NMe4NO3)
-
Trifluoroacetic anhydride ((CF3CO)2O)
-
Acetonitrile (CH3CN)
Procedure:
-
To a solution of the substituted indole (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add tetramethylammonium nitrate (1.1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (2.0 mmol) to the stirred mixture.
-
Allow the reaction to proceed at 0-5 °C, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel.
This modern protocol offers significantly higher yields (often >90%) and greater functional group compatibility compared to classical methods.[1]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of substituted nitroindoles stem from their ability to interact with specific biological targets and modulate key signaling pathways. Two prominent examples are their roles as c-Myc G-quadruplex binders and PAR-4 antagonists.
c-Myc G-Quadruplex Regulation
The c-Myc oncogene is a critical regulator of cell proliferation, and its overexpression is a hallmark of many cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure. The formation of this G4 structure generally represses c-Myc transcription. Certain substituted 5-nitroindoles have been identified as potent c-Myc G4 binders.[3] By stabilizing this non-canonical DNA structure, these compounds can downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.
PAR-4 Signaling in Platelets
Protease-activated receptor 4 (PAR-4) is a G-protein coupled receptor expressed on the surface of human platelets. It plays a crucial role in thrombin-induced platelet activation, a key event in thrombosis. Upon activation by thrombin, PAR-4 couples to Gq, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), ultimately leading to platelet aggregation. Substituted nitroindoles have been investigated as PAR-4 antagonists, offering a potential therapeutic strategy for the prevention of thrombotic diseases.
Experimental and Drug Discovery Workflow
The discovery and development of new substituted nitroindole-based therapeutics follow a structured workflow, from initial synthesis to preclinical evaluation. This process is iterative, with feedback from biological testing informing the design of new analogues.
Conclusion and Future Directions
Substituted nitroindoles have transitioned from being mere synthetic intermediates to a validated and promising class of pharmacologically active agents. The continuous development of novel synthetic methodologies has provided access to a vast chemical space, enabling the fine-tuning of their biological activities. The examples of c-Myc G-quadruplex binders and PAR-4 antagonists highlight the potential of these compounds to modulate challenging drug targets.
Future research in this field will likely focus on several key areas:
-
Expansion of the Therapeutic Landscape: While significant progress has been made in oncology and thrombosis, the exploration of substituted nitroindoles for other indications, such as neurodegenerative and infectious diseases, is a promising avenue for future research.
-
Development of More Selective and Potent Agents: Continued structure-activity relationship (SAR) studies, aided by computational modeling, will be crucial for designing next-generation nitroindole derivatives with enhanced potency and selectivity, thereby minimizing off-target effects.
-
Application of Novel Synthetic Technologies: The integration of flow chemistry, photoredox catalysis, and other emerging synthetic technologies will undoubtedly accelerate the discovery and optimization of new nitroindole-based drug candidates.
References
- 1. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 3. Nitrostilbenes: Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Areas for 5-bromo-7-nitro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-7-nitro-1H-indole is a versatile heterocyclic compound that holds significant promise as a scaffold in medicinal chemistry. Its unique substitution pattern, featuring both a bromine atom and a nitro group on the indole ring, offers multiple avenues for chemical modification and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the potential research areas for this compound, with a particular focus on its synthesis, potential anticancer activity through the modulation of key signaling pathways, and its utility as a building block for kinase inhibitors and neuroscience research tools. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to facilitate further investigation into this promising molecule.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of biologically active natural products and synthetic compounds.[1] The introduction of specific substituents onto the indole ring can profoundly influence its physicochemical properties and biological activity. This compound (Figure 1) is a synthetic indole derivative that has garnered interest as a versatile intermediate in the synthesis of complex molecules with potential therapeutic applications.[2] The presence of a bromine atom at the 5-position provides a handle for various cross-coupling reactions, enabling the introduction of diverse functionalities.[3] Concurrently, the nitro group at the 7-position can be a key pharmacophore or be chemically transformed to further elaborate the molecular structure.
This guide explores the primary research avenues for this compound, focusing on its potential as an anticancer agent, a scaffold for kinase inhibitors, and a tool for neuroscience research.
Figure 1: Chemical Structure of this compound
Caption: The chemical structure of this compound.
Synthesis
A common synthetic route to this compound involves a multi-step process starting from appropriately substituted anilines. One reported method utilizes a palladium-catalyzed coupling of an iodinated aniline with (trimethylsilyl)acetylene, followed by a copper-iodide mediated cyclization to form the indole ring.[4]
Detailed Synthetic Protocol
A specific synthesis of this compound has been described as follows:
Starting Material: 4-bromo-2-nitroaniline
Step 1: Ortho-Iodination of 4-bromo-2-nitroaniline This step introduces an iodine atom at the position ortho to the amino group, which is crucial for the subsequent cyclization.
Step 2: Palladium-Catalyzed Sonogashira Coupling The resulting ortho-iodoaniline is then coupled with (trimethylsilyl)acetylene using a palladium catalyst.
Step 3: Copper-Mediated Indole Annulation The final step involves the treatment of the ethynyl aniline intermediate with a copper (I) salt, which catalyzes the cyclization and desilylation to yield this compound.[4]
Potential Research Areas
Anticancer Activity
Derivatives of 5-nitroindole have demonstrated significant potential as anticancer agents.[5] The primary proposed mechanism of action for this class of compounds is the stabilization of G-quadruplex (G4) DNA structures in the promoter regions of oncogenes, particularly c-Myc.[5][6]
3.1.1. c-Myc G-Quadruplex Stabilization
The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a G-quadruplex structure. Stabilization of this secondary structure by small molecules can inhibit the transcription of the c-Myc gene, leading to the downregulation of the c-Myc oncoprotein.[6] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells. While specific binding data for this compound is not yet available, its 5-nitroindole core suggests it is a promising candidate for investigation as a c-Myc G-quadruplex stabilizer.
Caption: Proposed mechanism of action via c-Myc G-quadruplex stabilization.
3.1.2. Induction of Reactive Oxygen Species (ROS)
Some 5-nitroindole derivatives have also been shown to increase intracellular levels of reactive oxygen species (ROS), which can contribute to their cytotoxic effects against cancer cells by inducing oxidative stress and damaging cellular components.[5]
Kinase Inhibitor Development
The 5-bromoindole scaffold is a valuable starting point for the synthesis of protein kinase inhibitors.[3] The bromine atom at the 5-position serves as a versatile handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the indole core to optimize binding to the ATP-binding site of target kinases.
Neuroscience Research
This compound and its derivatives are also utilized in neuroscience research. They can serve as tools to study neurotransmitter systems and receptor interactions.[7] Furthermore, the indole scaffold is a component of many neurologically active compounds, and derivatives of this compound could be explored for their potential to modulate neuronal activity.[7]
Quantitative Data
While specific quantitative data for the parent this compound is limited in the public domain, the following table summarizes the in vitro anticancer activity of some representative substituted 5-nitroindole derivatives against the HeLa human cervical cancer cell line. This data highlights the potential of the 5-nitroindole scaffold.
| Compound ID | Modification | IC50 (µM) against HeLa cells | Reference |
| 5 | Pyrrolidine-substituted 5-nitroindole | 5.08 ± 0.91 | [5] |
| 7 | Pyrrolidine-substituted 5-nitroindole | 5.89 ± 0.73 | [5] |
IC50: The half-maximal inhibitory concentration.
Experimental Protocols
The following protocols are provided as a guide for researchers interested in investigating the biological activities of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with different concentrations of the compound and a vehicle control (DMSO) and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[8]
c-Myc G-Quadruplex Binding Assay (Fluorescence Intercalator Displacement - FID)
This assay determines the ability of the compound to bind to and stabilize the c-Myc G-quadruplex.
Materials:
-
c-Myc G-quadruplex forming oligonucleotide
-
Thiazole Orange (TO) fluorescent dye
-
Tris-HCl buffer with KCl
-
96-well black plates
-
Fluorometer
Procedure:
-
Anneal the c-Myc oligonucleotide in buffer to form the G-quadruplex structure.
-
In a 96-well plate, add the pre-formed G-quadruplex and Thiazole Orange.
-
Add serial dilutions of this compound to the wells.
-
Incubate at room temperature.
-
Measure the fluorescence intensity. A decrease in fluorescence indicates the displacement of TO by the compound, signifying binding to the G-quadruplex.[9][10]
Western Blot for c-Myc Downregulation
This technique is used to quantify the reduction in c-Myc protein levels in cells treated with the compound.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer
-
Primary antibody against c-Myc
-
Secondary HRP-conjugated antibody
-
Loading control antibody (e.g., β-actin)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with the compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary anti-c-Myc antibody.
-
Incubate with the secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Normalize the c-Myc band intensity to the loading control.[7]
Workflow and Signaling Pathway Diagrams
Caption: A logical workflow for the investigation of this compound.
Caption: Key signaling pathways potentially modulated by this compound.
Conclusion
This compound represents a promising and versatile chemical entity for further investigation in drug discovery and chemical biology. Its potential to be elaborated into potent anticancer agents, kinase inhibitors, and neurological probes warrants a dedicated research effort. The synthetic accessibility of this compound, coupled with the established biological activity of the broader 5-nitroindole class, provides a strong rationale for its exploration. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers embarking on the study of this intriguing molecule. Future work should focus on obtaining specific quantitative biological data for this compound and its novel derivatives to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrophilic Substitution Reactions of 7-Nitroindoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-nitroindole scaffold is a significant pharmacophore in medicinal chemistry, serving as a versatile precursor for a range of biologically active molecules, including kinase inhibitors and antitumor agents. The electronic properties of the indole ring are profoundly influenced by the strongly electron-withdrawing nitro group at the 7-position. This substitution deactivates the entire ring system towards electrophilic attack, yet the inherent nucleophilicity of the pyrrole ring still dictates the regioselectivity of such reactions. This technical guide provides an in-depth exploration of the electrophilic substitution reactions of 7-nitroindoles, focusing on the regioselectivity, reaction mechanisms, and detailed experimental protocols for key transformations. Understanding the reactivity of this electron-deficient indole system is crucial for its effective utilization in the design and synthesis of novel therapeutic agents.
Regioselectivity in Electrophilic Substitution of 7-Nitroindole
The indole nucleus is an electron-rich aromatic system, and electrophilic substitution typically occurs at the C3 position of the pyrrole ring. This preference is attributed to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance, without disrupting the aromaticity of the benzene ring.
In the case of 7-nitroindole, the potent electron-withdrawing nature of the nitro group significantly reduces the electron density of the entire indole ring system, thereby decreasing its reactivity towards electrophiles. However, the directing effect of the pyrrole nitrogen remains dominant. Computational studies and experimental evidence consistently show that electrophilic attack on 7-nitroindole preferentially occurs at the C3 position . Attack at other positions, such as the benzene ring, is highly disfavored due to the deactivating effect of the nitro group.
The general mechanism for electrophilic substitution at the C3 position of 7-nitroindole proceeds through the formation of a resonance-stabilized cationic intermediate.
Caption: General mechanism of electrophilic substitution at C3 of 7-nitroindole.
Key Electrophilic Substitution Reactions of 7-Nitroindole
Despite the deactivation by the 7-nitro group, several important electrophilic substitution reactions can be successfully performed on the 7-nitroindole core, primarily yielding 3-substituted derivatives.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the introduction of a formyl group at the C3 position of indoles, and it is also applicable to 7-nitroindole. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The resulting 7-nitroindole-3-carboxaldehyde is a valuable intermediate for further synthetic transformations.[1]
Caption: Workflow for the Vilsmeier-Haack formylation of 7-nitroindole.
Experimental Protocol: Vilsmeier-Haack Formylation of 7-Nitroindole
-
Materials: 7-Nitroindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Ice, Saturated sodium bicarbonate solution, Dichloromethane (DCM) or Ethyl acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred solution of 7-nitroindole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add POCl₃ (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM or EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-nitroindole-3-carboxaldehyde.
-
| Reactant | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 7-Nitroindole | POCl₃, DMF | 0 to RT | 2-4 | Moderate to Good |
Mannich Reaction
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, 7-nitroindole), formaldehyde, and a primary or secondary amine. This reaction provides a straightforward route to 3-aminomethyl-7-nitroindoles, which are important building blocks in medicinal chemistry. The reaction proceeds via the formation of an electrophilic Eschenmoser's salt-like intermediate.
Caption: Logical workflow of the Mannich reaction on 7-nitroindole.
Experimental Protocol: Mannich Reaction of 7-Nitroindole
-
Materials: 7-Nitroindole, Formaldehyde (aqueous solution or paraformaldehyde), Secondary amine (e.g., dimethylamine, piperidine), Acetic acid, Ethanol.
-
Procedure:
-
To a solution of 7-nitroindole (1.0 eq) in a mixture of ethanol and acetic acid, add the secondary amine (1.1 eq).
-
Add aqueous formaldehyde solution (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
| Reactant | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 7-Nitroindole | Formaldehyde, Dimethylamine | Acetic Acid, Ethanol | RT to 50 | Moderate |
Halogenation
Direct halogenation of 7-nitroindole is challenging due to the deactivated ring system. However, under specific conditions, halogenation at the C3 position can be achieved using milder halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The reaction likely requires activation of the halogenating agent or forcing conditions.
Experimental Protocol: C3-Bromination of 7-Nitroindole (General Procedure)
-
Materials: 7-Nitroindole, N-Bromosuccinimide (NBS), Anhydrous solvent (e.g., DMF, acetonitrile), Radical initiator (optional, e.g., AIBN or benzoyl peroxide).
-
Procedure:
-
Dissolve 7-nitroindole (1.0 eq) in an anhydrous solvent under an inert atmosphere.
-
Add NBS (1.0-1.2 eq) in portions to the solution.
-
The reaction may require heating or the addition of a radical initiator to proceed. Monitor the reaction by TLC.
-
After completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
| Reactant | Reagent | Expected Product | Yield (%) |
| 7-Nitroindole | NBS | 3-Bromo-7-nitroindole | Low to Moderate |
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions on the highly deactivated 7-nitroindole ring are particularly difficult and often result in low yields or no reaction under standard conditions. Strong Lewis acids are required to generate the electrophile, which can also lead to side reactions. The acylation is generally more challenging than alkylation.
Considerations for Friedel-Crafts Reactions:
-
Catalyst: Strong Lewis acids like AlCl₃ or FeCl₃ are necessary.
-
Solvent: Anhydrous, non-coordinating solvents are required.
-
Temperature: Elevated temperatures may be needed to drive the reaction, but can also lead to decomposition.
-
Substrate Protection: N-protection of the indole may be necessary to prevent side reactions with the Lewis acid.
Due to the lack of specific literature protocols with reliable yields for Friedel-Crafts reactions on 7-nitroindole, a general procedure is not provided. Researchers attempting these reactions should proceed with caution and extensive optimization.
Nitration and Sulfonation
Further nitration or sulfonation of 7-nitroindole is extremely challenging. The presence of a strong deactivating group already on the benzene ring makes the introduction of a second deactivating group highly unfavorable. These reactions would require harsh conditions that are likely to cause degradation of the indole ring. There is limited information available in the literature for these transformations on 7-nitroindole.
Conclusion
The electrophilic substitution of 7-nitroindoles is a nuanced area of organic synthesis. While the 7-nitro group significantly deactivates the indole ring, the C3 position remains the primary site for electrophilic attack. Reactions such as the Vilsmeier-Haack formylation and the Mannich reaction are effective methods for the C3-functionalization of this scaffold, providing valuable intermediates for drug discovery. Other electrophilic substitutions, including halogenation and Friedel-Crafts reactions, are more challenging and require careful optimization of reaction conditions. Further research into developing milder and more efficient protocols for the electrophilic functionalization of 7-nitroindole will undoubtedly expand its utility in the synthesis of novel and complex molecular architectures for therapeutic applications.
References
The Indole Nucleus: A Comprehensive Technical Guide to its Reactivity for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, is a cornerstone in the design of a vast array of therapeutic agents. Its unique electronic properties and inherent reactivity offer a versatile platform for the synthesis of diverse molecular architectures that interact with a wide range of biological targets.[1][2] This in-depth technical guide provides a comprehensive overview of the reactivity of the indole core, focusing on the key transformations that are essential for the development of novel indole-based pharmaceuticals.[3][4][5]
Core Reactivity Principles
The reactivity of the indole nucleus is governed by the fusion of an electron-rich pyrrole ring to a benzene ring. The nitrogen atom's lone pair of electrons are delocalized throughout the bicyclic system, making the pyrrole ring particularly susceptible to electrophilic attack.[6][7] The highest electron density is found at the C3 position, making it the primary site for electrophilic substitution.[6] If the C3 position is blocked, electrophilic substitution can occur at the C2 position, and subsequently at the positions on the benzene ring (C4-C7).[8][9][10]
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is the most common and well-studied reaction of the indole nucleus. The high electron density at the C3 position makes it highly reactive towards a variety of electrophiles, often under mild conditions.[6]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly efficient method for the introduction of a formyl group at the C3 position of indoles, yielding indole-3-carboxaldehydes which are valuable synthetic intermediates.[11][12] The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[13]
Quantitative Data: Vilsmeier-Haack Formylation of Substituted Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 92 |
| 5-Methoxyindole | POCl₃, DMF | 0 to 85 | 7 | 95 |
| 5-Nitroindole | POCl₃, DMF | 25 to 90 | 5 | 85 |
Table compiled from data found in BenchChem Application Notes.[11]
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place 10 mmol of freshly distilled phosphorus oxychloride in 20 mL of anhydrous DMF at 0°C.
-
Vilsmeier Reagent Formation: Stir the mixture for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.
-
Reaction with Indole: Dissolve 10 mmol of indole in 10 mL of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 40°C for 2 hours.
-
Work-up: Pour the reaction mixture onto 100 g of crushed ice and basify with a 20% aqueous sodium hydroxide solution until a pH of 9-10 is reached.
-
Isolation and Purification: The product, indole-3-carboxaldehyde, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure product.
Experimental Workflow: Vilsmeier-Haack Formylation
Fischer Indole Synthesis
A classic and versatile method for the synthesis of the indole nucleus itself is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or a ketone.[14][15]
Quantitative Data: Fischer Indole Synthesis Yields
| Phenylhydrazine | Ketone/Aldehyde | Acid Catalyst | Yield (%) |
| Phenylhydrazine | Acetone | Acetic Acid | High |
| Phenylhydrazine | Acetophenone | Acetic Acid | 97.79 |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | 30 |
| o-Tolylhydrazine | Isopropyl methyl ketone | Acetic Acid | High |
Table compiled from data found in multiple sources.[4][15][16]
Experimental Protocol: Synthesis of 2-Phenylindole
-
Reactant Mixture: In a round-bottom flask, combine 10 mmol of phenylhydrazine and 10 mmol of acetophenone in 20 mL of glacial acetic acid.
-
Reaction Conditions: Heat the mixture under reflux for 1 hour.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of cold water.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with water and then recrystallize from ethanol to obtain pure 2-phenylindole.[4]
Experimental Workflow: Fischer Indole Synthesis
Nucleophilic Substitution
While less common than electrophilic substitution, nucleophilic substitution on the indole nucleus is possible, particularly on halo-substituted indoles or under specific reaction conditions.[17][18]
Experimental Protocol: Nucleophilic Aromatic Substitution on 2-Chloro-N-methylindole
-
Reactant Setup: In a microwave-safe vial, combine 1 mmol of 2-chloro-N-methylindole, 1.2 mmol of morpholine, and 2 mmol of potassium carbonate in 3 mL of dimethyl sulfoxide (DMSO).
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 150°C for 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(morpholino)-N-methylindole.
Cycloaddition Reactions
The C2-C3 double bond of the indole nucleus can participate in cycloaddition reactions, providing access to complex polycyclic indole derivatives.[19][20][21] The Diels-Alder reaction, in which the indole acts as a dienophile, is a notable example.
Experimental Protocol: Diels-Alder Reaction of Indole with N-Phenylmaleimide
-
Reactant Mixture: In a sealed tube, dissolve 1 mmol of indole and 1.2 mmol of N-phenylmaleimide in 5 mL of toluene.
-
Reaction Conditions: Heat the mixture at 110°C for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the cycloadduct.
Oxidation and Reduction
The electron-rich indole nucleus is susceptible to oxidation.[22] A common oxidation reaction is the conversion of indoles to oxindoles.[13][23] N-Bromosuccinimide (NBS) is a frequently used reagent for this transformation.[24]
Experimental Protocol: Oxidation of Indole to 2-Oxindole using NBS
-
Reactant Setup: Dissolve 1 mmol of indole in a mixture of 10 mL of acetone and 2 mL of water in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0°C and add 1.1 mmol of N-bromosuccinimide in small portions over 15 minutes with stirring.
-
Reaction Progression: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.
-
Work-up: Remove the acetone under reduced pressure. Add 20 mL of water to the residue and extract with ethyl acetate (3 x 15 mL).
-
Isolation and Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 2-oxindole.
Strategic Functionalization of the Indole Nucleus
The regioselective functionalization of the indole nucleus is a key challenge in the synthesis of complex indole-containing molecules. The choice of strategy depends on the desired position of substitution.
Logical Workflow: Regioselective Functionalization of Indole
Indole Derivatives in Signaling Pathways
The versatility of the indole scaffold has led to the development of numerous inhibitors of key signaling pathways implicated in diseases such as cancer.[1][2][14]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling cascade is a crucial pathway that regulates cell proliferation, differentiation, and survival.[25][26] Dysregulation of this pathway is a hallmark of many cancers. Indole derivatives have been developed as potent inhibitors of various kinases within this pathway, including MEK and ERK.[4][14]
Signaling Pathway: Indole Derivatives as MAPK Inhibitors
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
The JAK/STAT signaling pathway is critical for transmitting information from extracellular chemical signals to the nucleus, playing a key role in immunity, cell growth, and differentiation. Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases. Several indole-based molecules have been identified as effective inhibitors of JAK kinases.
Signaling Pathway: Indole Derivatives as JAK/STAT Inhibitors
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 5. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy [pubmed.ncbi.nlm.nih.gov]
- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Oxindole synthesis [organic-chemistry.org]
- 14. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. www1.udel.edu [www1.udel.edu]
- 20. chem.ucalgary.ca [chem.ucalgary.ca]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
- 23. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. selleckchem.com [selleckchem.com]
- 26. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
Methodological & Application
Application Note: Synthesis of 5,7-Disubstituted Indoles from Aromatic Amines
Introduction
The 5,7-disubstituted indole scaffold is a crucial heterocyclic motif present in numerous pharmacologically active compounds and natural products. Its synthesis is of significant interest to researchers in medicinal chemistry and drug development. Traditional methods for indole synthesis, such as the Fischer or Bischler-Möhlau syntheses, can have limitations regarding substrate scope and regioselectivity, especially for accessing the 5,7-disubstitution pattern.[1] This document details a modern and efficient three-step synthetic sequence starting from readily available 4-substituted aromatic amines (anilines). The methodology utilizes a regioselective iodination, followed by a palladium-catalyzed Sonogashira coupling and a subsequent copper-mediated cyclization, offering a reliable route to N-H free 5,7-disubstituted indoles without the need for protecting groups on the nitrogen atom.[1][2]
General Synthetic Strategy
The overall strategy transforms 4-substituted anilines into the target 5,7-disubstituted indoles through a sequence of three key chemical transformations. This approach is advantageous as it builds the indole ring system with defined regiochemistry dictated by the initial aromatic amine.
Figure 1: General synthetic pathway from aromatic amines to 5,7-disubstituted indoles.
Experimental Protocols
The following protocols are based on an efficient, multi-step synthesis that provides access to a variety of 5,7-disubstituted indoles.[1][2]
Protocol 1: Regioselective ortho-Iodination of 4-Substituted Anilines
This procedure describes the selective iodination of a 4-substituted aniline at the ortho-position using bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄).
-
Reaction Setup: In a round-bottom flask, dissolve the 4-substituted aniline (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add IPy₂BF₄ (1.05 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. The reaction typically proceeds to near-quantitative yield.
-
Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of Na₂S₂O₃ and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-iodo-4-substituted aniline, which is often pure enough for the subsequent step.
Protocol 2: Palladium-Catalyzed Sonogashira Coupling
This protocol couples the 2-iodoaniline with (trimethylsilyl)acetylene (TMSA) to form the key alkyne intermediate.
-
Reaction Setup: To a flask charged with the 2-iodo-4-substituted aniline (1.0 eq), add catalytic amounts of Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.05 eq).
-
Solvent and Reagent Addition: Add triethylamine (Et₃N) as the solvent and base, and cool the mixture to 0 °C under a nitrogen atmosphere. Add (trimethylsilyl)acetylene (1.2 eq) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting iodoaniline.
-
Work-up: Filter the reaction mixture to remove the triethylammonium iodide salt and wash the solid with fresh Et₃N.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue, the o-[(trimethylsilyl)ethynyl]aniline, can be purified by flash column chromatography on silica gel.
Protocol 3: Copper(I)-Mediated Cyclization to Indole
This final step involves the intramolecular cyclization of the o-alkynylaniline to form the indole ring, with concurrent cleavage of the trimethylsilyl (TMS) group.
-
Reaction Setup: Dissolve the purified o-[(trimethylsilyl)ethynyl]aniline (1.0 eq) in dimethylformamide (DMF).
-
Catalyst Addition: Add a stoichiometric amount of Copper(I) Iodide (CuI) (2.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture at 110 °C under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of NH₄Cl and extract with diethyl ether.
-
Isolation and Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 5,7-disubstituted indole.
Figure 2: Step-by-step experimental workflow for the synthesis of 5,7-disubstituted indoles.
Quantitative Data Summary
The described synthetic route has been successfully applied to a range of 4-substituted anilines, affording the corresponding 5,7-disubstituted indoles in good to excellent overall yields. The table below summarizes the yields for each step of the process for various substrates.
| Entry | Starting 4-Substituted Aniline (R¹, R²) | Step 1 Yield (%) (2-Iodoaniline) | Step 2 Yield (%) (o-Alkynylaniline) | Step 3 Yield (%) (5,7-Disubstituted Indole) |
| 1 | R¹=H, R²=Me | 99 | 95 | 80 |
| 2 | R¹=H, R²=Cl | 99 | 92 | 84 |
| 3 | R¹=H, R²=F | 99 | 94 | 85 |
| 4 | R¹=Me, R²=Me | 98 | 90 | 78 |
Data is representative and compiled from methodologies described in the literature.[2]
References
Application Notes and Protocols for the Synthesis of 5-bromo-7-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of 5-bromo-7-nitro-1H-indole, a valuable building block in medicinal chemistry and drug development. The synthesis involves a multi-step process featuring a key palladium-catalyzed Sonogashira cross-coupling reaction.
Introduction
This compound is a substituted indole derivative of significant interest in the synthesis of complex heterocyclic compounds. The strategic placement of the bromo and nitro groups on the indole scaffold allows for further functionalization, making it a versatile intermediate for the development of novel therapeutic agents. The synthetic strategy outlined below follows a robust and well-established pathway involving the construction of the indole ring from a substituted aniline precursor. A crucial step in this sequence is the palladium-catalyzed Sonogashira coupling, which efficiently forms a key carbon-carbon bond necessary for the subsequent cyclization to the indole nucleus.
Overall Synthetic Scheme
The synthesis of this compound (5h) proceeds through a three-step sequence starting from 4-bromo-2-nitroaniline. The key steps are:
-
Iodination: Ortho-iodination of 4-bromo-2-nitroaniline to introduce an iodine atom at the 6-position, yielding 4-bromo-6-iodo-2-nitroaniline (2h).
-
Palladium-Catalyzed Sonogashira Coupling: Cross-coupling of the iodoaniline (2h) with (trimethylsilyl)acetylene (TMSA) using a palladium catalyst to form the corresponding o-alkynyl-aniline intermediate.
-
Cyclization: In-situ desilylation and cyclization of the o-alkynyl-aniline intermediate to afford the final product, this compound (5h).
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound (5h)
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 241.04 g/mol | [1][2] |
| Appearance | Yellow solid | [3] |
| Melting Point | 208-209 °C | [3] |
| ¹H NMR (DMSO-d₆) | [3] | |
| δ 12.7 (s br, 1H) | NH | [3] |
| δ 8.33 (d, J = 1.3 Hz, 1H) | Ar-H | [3] |
| δ 8.21 (d, J = 1.3 Hz, 1H) | Ar-H | [3] |
| δ 7.67 (d, J = 3 Hz, 1H) | Ar-H | [3] |
| δ 6.80 (d, J = 3 Hz, 1H) | Ar-H | [3] |
| IR (KBr) | [3] | |
| ν 3381 cm⁻¹ | N-H stretch | [3] |
| ν 1292 cm⁻¹ | N-O stretch | [3] |
Experimental Protocols
The following protocols are adapted from the synthetic strategy reported by an efficient synthesis of 5,7-disubstituted indoles.[3]
Step 1: Synthesis of 4-bromo-2-nitro-6-iodoaniline (2h)
This step involves the selective ortho-iodination of 4-bromo-2-nitroaniline.
Materials:
-
4-bromo-2-nitroaniline
-
Bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-bromo-2-nitroaniline (1.0 eq) in dichloromethane, add bis(pyridine)iodonium(I) tetrafluoroborate (1.0 eq).
-
Stir the resulting mixture magnetically at room temperature for 5 minutes.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, 4-bromo-2-nitro-6-iodoaniline (2h). Further purification can be performed by column chromatography if necessary.
Characterization Data for 4-bromo-2-nitro-6-iodoaniline (2h):
-
Appearance: Yellow solid[3]
-
Melting Point: 147-148 °C[3]
-
¹H NMR (CDCl₃): δ 8.32 (d, J = 2.3 Hz, 1H), 8.02 (d, J = 2.3 Hz, 1H), 6.69 (s br, 2H)[3]
-
IR (KBr): ν 3459, 3347, 1343, 1240 cm⁻¹[3]
Step 2 & 3: Palladium-Catalyzed Sonogashira Coupling and Cyclization to this compound (5h)
This two-step, one-pot procedure involves the palladium-catalyzed coupling of the iodoaniline with (trimethylsilyl)acetylene, followed by cyclization to the indole.
Materials:
-
4-bromo-2-nitro-6-iodoaniline (2h) (1.0 eq)
-
(Trimethylsilyl)acetylene (TMSA)
-
Copper(I) iodide (CuI)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-bromo-2-nitro-6-iodoaniline (2h) in DMF, add (trimethylsilyl)acetylene, copper(I) iodide, the palladium catalyst, and triethylamine.
-
Heat the reaction mixture at an appropriate temperature (e.g., 100 °C) and monitor the progress by TLC.
-
Upon consumption of the starting material, the reaction mixture contains the o-[(trimethylsilyl)ethynyl]aniline intermediate.
-
The cyclization to the indole can be promoted by continued heating or by the addition of a desilylating agent and a suitable catalyst for the cyclization, as described in the source literature for similar substrates.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound (5h) as a yellow solid.[3]
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Palladium-Catalyzed Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Sonogashira coupling step.
References
Application Notes and Protocols for 5-bromo-7-nitro-1H-indole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and its ability to engage in various interactions with biological targets.[1][2][3] The strategic functionalization of the indole ring is a key approach in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. 5-bromo-7-nitro-1H-indole is a promising, albeit specialized, building block for the synthesis of novel therapeutics. The presence of a bromine atom at the C5 position offers a versatile handle for synthetic elaboration, particularly through palladium-catalyzed cross-coupling reactions.[2] Simultaneously, the electron-withdrawing nitro group at the C7 position significantly influences the electronic characteristics of the indole core, a feature that has been exploited in the design of inhibitors for targets such as neuronal nitric oxide synthase (nNOS) and in the development of anticancer agents.[4]
These application notes provide an overview of the potential uses of this compound in medicinal chemistry, drawing upon the established roles of related 5-bromo and 7-nitroindole derivatives. Detailed protocols for its synthetic modification and hypothetical biological evaluation are presented to guide researchers in harnessing its potential for drug discovery.
Potential Therapeutic Applications
Derivatives of this compound can be rationally designed to target a range of therapeutic areas, leveraging the known activities of substituted indoles.
1. Anticancer Agents:
-
Kinase Inhibition: The 7-azaindole analogue of this scaffold is a well-established hinge-binding motif in kinase inhibitors.[5][6] By extension, the 7-nitroindole core can be elaborated to target the ATP-binding site of various protein kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAF kinases.[1][2][7] The 5-bromo position allows for the introduction of diverse aryl or heteroaryl moieties via Suzuki or Stille coupling to enhance potency and selectivity.
-
G-Quadruplex (G4) DNA Stabilization: Certain 5- and 7-nitroindole derivatives have been shown to bind and stabilize G-quadruplex DNA structures found in the promoter regions of oncogenes like c-Myc.[4][8] This stabilization can inhibit gene transcription, leading to the downregulation of the oncoprotein and subsequent suppression of tumor growth.[4]
2. Neurological Disorders:
-
nNOS Inhibition: The 7-nitroindole scaffold is a known pharmacophore for potent and selective inhibition of neuronal nitric oxide synthase (nNOS).[4] Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of neurodegenerative diseases and stroke.[4] The 5-bromo position can be modified to optimize binding affinity and selectivity over other NOS isoforms (eNOS and iNOS).
Quantitative Data Summary
While specific biological data for derivatives of this compound are not extensively reported, the following table summarizes the activity of related 5-bromo- and 5/7-nitroindole derivatives to provide a benchmark for potential efficacy.
| Compound Class | Target/Assay | Cell Line | IC₅₀ / Activity | Reference |
| 5-Bromoindole Derivatives | EGFR Tyrosine Kinase | HepG2, A549, MCF-7 | Potent Antiproliferative Activity | [1] |
| Pyrrolidine-substituted 5-nitroindoles | c-Myc G4 DNA Binding | - | DC₅₀ < 10 µM | [8] |
| Pyrrolidine-substituted 5-nitroindoles | Antiproliferation | HeLa | Active | [8][9] |
| 3-Bromo-7-nitroindazole | nNOS Inhibition | - | IC₅₀ = 0.038 µM | [4] |
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-7-nitro-1H-indole via Suzuki-Miyaura Coupling
This protocol describes a general method for introducing an aryl group at the C5 position of the indole scaffold, a key step in developing kinase inhibitors and other targeted therapies.
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-bromo-7-nitro-1H-indole as a Versatile Precursor for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds and approved pharmaceuticals. Its ability to mimic the purine core of ATP allows indole derivatives to effectively target the ATP-binding sites of protein kinases, a class of enzymes frequently dysregulated in diseases such as cancer. Strategic substitution on the indole ring is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.
This document focuses on the potential of 5-bromo-7-nitro-1H-indole as a valuable precursor for the synthesis of novel kinase inhibitors. While direct literature on this specific precursor is emerging, its constituent functional groups—a bromine atom at the 5-position and a nitro group at the 7-position—offer significant synthetic advantages. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents to probe the kinase ATP-binding pocket. The nitro group, an electron-withdrawing moiety, can influence the electronic properties of the indole ring and can be readily reduced to an amino group, providing a crucial site for further functionalization and interaction with the kinase hinge region.
These application notes will provide an overview of the synthetic utility of substituted indoles, with a focus on bromo- and nitro-functionalized scaffolds, and present detailed protocols for the synthesis and evaluation of potential kinase inhibitors derived from such precursors.
Synthetic Strategy and Key Reactions
The synthetic utility of this compound lies in the sequential or orthogonal reactivity of its bromo and nitro functionalities. The bromine at the C5 position is amenable to a wide range of C-C and C-N bond-forming reactions. Following the introduction of desired moieties at C5, the nitro group at C7 can be reduced to an amine, which can then be acylated, alkylated, or used in further coupling reactions to build the final inhibitor scaffold.
Diagram: General Synthetic Workflow
Caption: General workflow from this compound to a final kinase inhibitor and its subsequent evaluation.
Target Kinases and Signaling Pathways
Derivatives of substituted indoles have been shown to inhibit a wide range of protein kinases involved in oncogenic signaling pathways. Key targets include receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and PDGFR, as well as non-receptor tyrosine kinases like Src and Abl, and serine/threonine kinases such as Raf, MEK, ERK, and CDKs. Inhibition of these kinases can disrupt critical cellular processes like proliferation, survival, angiogenesis, and metastasis.
Diagram: Targeted Signaling Pathway Example (MAPK Pathway)
Caption: Simplified MAPK signaling pathway, a common target for indole-based kinase inhibitors.
Quantitative Data: Kinase Inhibitory Activity of Substituted Indole Derivatives
The following table summarizes the inhibitory activities of various kinase inhibitors derived from substituted indole scaffolds, demonstrating the potential of this chemical class. Data is presented as IC50 values, the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound |
| 5-Aryl-7-azaindole | BRAF (V600E) | 31 | Vemurafenib |
| Indolinone | VEGFR2 | 9 | Sunitinib |
| Pyrrolo[2,3-b]pyridine | JAK2 | 5 | Fedratinib |
| 5-Aryl-indole | p38α | 15 | Generic p38 inhibitor |
| 3-Substituted-indole | CDK2/CycA | 70 | Generic CDK inhibitor |
Experimental Protocols
Protocol 1: Synthesis of a 5-Aryl-7-amino-1H-indole Derivative (General Procedure)
This protocol outlines a general two-step procedure for the synthesis of a potential kinase inhibitor precursor from this compound.
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a solution of this compound (1.0 eq) in a 3:1 mixture of dioxane and water, add the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Heat the mixture to 90 °C and stir under an argon atmosphere for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 5-aryl-7-nitro-1H-indole intermediate.
Step 2: Reduction of the Nitro Group
-
Dissolve the 5-aryl-7-nitro-1H-indole intermediate (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 5-aryl-7-amino-1H-indole.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Kinase of interest (e.g., recombinant human BRAF V600E)
-
Substrate (e.g., MEK1)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In the wells of the microplate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase and substrate solution to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 3: Western Blot Analysis of Kinase Pathway Inhibition in Cells
This protocol details the procedure to evaluate the effect of a test compound on the phosphorylation status of a target kinase or its downstream substrates in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A375 melanoma cells for BRAF inhibitors)
-
Complete cell culture medium
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) or a housekeeping protein (e.g., anti-GAPDH).
Conclusion
This compound represents a promising and synthetically versatile starting material for the generation of novel kinase inhibitors. The strategic placement of the bromo and nitro groups provides orthogonal handles for the introduction of diverse chemical functionalities, enabling the systematic exploration of structure-activity relationships. The protocols provided herein offer a foundational framework for the synthesis and biological evaluation of kinase inhibitors derived from this and related indole precursors, facilitating the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
Application Notes and Protocols: Sonogashira Coupling of 5-bromo-7-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of complex molecules, including biologically active compounds and functional materials.[4] The indole scaffold is a privileged structure found in numerous natural products and pharmaceutical agents. Functionalization of the indole core, particularly with an alkyne moiety, provides a valuable handle for further molecular elaboration through click chemistry or other alkyne-based transformations, enabling the generation of diverse compound libraries for drug discovery.
This document provides a detailed protocol for the Sonogashira coupling of 5-bromo-7-nitro-1H-indole with a terminal alkyne. The presence of the electron-withdrawing nitro group at the 7-position is anticipated to activate the C-Br bond at the 5-position towards oxidative addition, potentially facilitating the coupling reaction.[5] However, the specific reaction conditions may require optimization to achieve high yields and purity.
Data Presentation: Representative Conditions for Sonogashira Coupling of Bromoindoles and Related Electron-Deficient Aryl Bromides
The following table summarizes various conditions reported in the literature for the Sonogashira coupling of bromoindoles and other electron-deficient aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Bromide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | [1] |
| 2 | 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | [1] |
| 3 | 4-Bromoacetophenone | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | DABCO | DMF | RT | 1.5 | 98 | [6] |
| 4 | 4-Bromonitrobenzene | Phenylacetylene | Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | Toluene | 100 | 24 | 85 | [5] |
| 5 | 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | Quinuclidine | ACN | RT | 0.5 | 92 | [6] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene as a model terminal alkyne.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask or round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF via syringe. Stir the mixture to dissolve the solids. Add anhydrous triethylamine (2.0 equiv) to the mixture via syringe.
-
Addition of Alkyne: Add phenylacetylene (1.2 equiv) dropwise to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(phenylethynyl)-7-nitro-1H-indole.
Mandatory Visualizations
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Potential mechanism of action for an indole-based kinase inhibitor in the MAPK/ERK pathway.
References
Application of 5-Bromo-7-Nitro-1H-Indole and its Analogs in Cancer Research
Abstract: The indole scaffold is a significant pharmacophore in the development of novel anticancer agents. This document details the application of 5-bromo-7-nitro-1H-indole and related nitroindole derivatives in cancer research. While specific research on this compound is limited, the broader class of nitroindoles, particularly 5-nitroindoles, has demonstrated promising anticancer activity. These compounds have been shown to target and stabilize G-quadruplex (G4) DNA structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of its expression, induction of cell cycle arrest, and generation of reactive oxygen species (ROS) in cancer cells.[1][2][3] This application note provides an overview of the mechanism of action, quantitative data on anticancer activity, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
Derivatives of 5-nitroindole have been identified as potent anticancer agents that primarily exert their effects through the targeting of c-Myc G-quadruplexes.[1][2] The stabilization of these G4 structures in the promoter region of the c-Myc oncogene inhibits its transcription, leading to a decrease in c-Myc protein levels.[1] This downregulation of c-Myc, a key regulator of cell proliferation and survival, subsequently induces cell cycle arrest, primarily in the sub-G1/G1 phase, and promotes apoptosis.[1][3] Furthermore, some 5-nitroindole compounds have been shown to increase the intracellular concentration of reactive oxygen species (ROS), contributing to their cytotoxic effects against cancer cells.[1] The broader family of indole derivatives has also been implicated in the modulation of critical signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin, which are often dysregulated in cancer.[2][4][5]
Quantitative Data: Anticancer Activity of Nitroindole and Bromo-azaindole Derivatives
The following tables summarize the in vitro anticancer activities of various 5-nitroindole and 5-bromo-7-azaindolin-2-one derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolidine-substituted 5-nitroindole (Compound 5) | HeLa | ~5 | [1][3] |
| Pyrrolidine-substituted 5-nitroindole (Compound 7) | HeLa | ~6 | [1][3] |
| (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-(3-(piperidin-1-yl)propyl)-1H-pyrrole-3-carboxamide (23f) | HepG2 | >50 | [6] |
| (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-(3-(4-methylpiperazin-1-yl)propyl)-1H-pyrrole-3-carboxamide (23h) | HepG2 | 3.012 | [6] |
| (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-(3-(4-methylpiperazin-1-yl)propyl)-1H-pyrrole-3-carboxamide (23h) | A549 | 2.357 | [6] |
| (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-2,4-dimethyl-N-(3-(4-methylpiperazin-1-yl)propyl)-1H-pyrrole-3-carboxamide (23h) | Skov-3 | 2.899 | [6] |
| Sunitinib (Reference Drug) | HepG2 | 49.036 | [6] |
| Sunitinib (Reference Drug) | A549 | 31.594 | [6] |
| Sunitinib (Reference Drug) | Skov-3 | 35.871 | [6] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of substituted indoles can be adapted for this compound, which involves a two-step reaction sequence starting from the corresponding aniline.[7]
Step 1: Iodination of 4-Bromo-2-nitroaniline
-
To a solution of 4-bromo-2-nitroaniline (1 equivalent) in dichloromethane (CH2Cl2), add bis(pyridine)iodonium tetrafluoroborate (IPy2BF4) and trifluoromethanesulfonic acid (CF3SO3H).
-
Stir the resulting mixture at room temperature for approximately 72 hours.
-
Perform hydrolysis and workup to isolate the iodinated aniline intermediate.
Step 2: Palladium-Catalyzed Cross-Coupling and Cyclization
-
The o-iodoaniline intermediate is subjected to a palladium-catalyzed cross-coupling reaction with (trimethylsilyl)acetylene.
-
This is followed by cyclization to form the final this compound product.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the test compounds on cancer cells.[6]
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549, Skov-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Cell Cycle Analysis using Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution.[1][3]
-
Cell Treatment: Seed cancer cells (e.g., HeLa) in 6-well plates and treat them with the test compound at a specific concentration (e.g., 6 µM) for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for c-Myc Expression
This protocol is used to quantify the changes in c-Myc protein levels following compound treatment.[1][3]
-
Protein Extraction: Treat cells with the test compound for a specified duration, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with a primary antibody against c-Myc overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Mechanism of action for 5-nitroindole derivatives in cancer cells.
Caption: Workflow for screening and evaluating nitroindole derivatives.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fluorescent Probes Derived from 5-Bromo-7-Nitro-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-bromo-7-nitro-1H-indole scaffold is a versatile starting material for the synthesis of novel fluorescent probes. The presence of the bromine atom at the 5-position and the nitro group at the 7-position provides orthogonal handles for chemical modification. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse aromatic and heteroaromatic substituents.[1][2][3][4] The electron-withdrawing nitro group can modulate the photophysical properties of the resulting fluorophore and can also be a site for further functionalization, for instance, through reduction to an amino group.[5][6]
These application notes provide a detailed protocol for the synthesis of a hypothetical fluorescent probe, 5-(Pyren-1-yl)-7-nitro-1H-indole (PNI) , from this compound via a Suzuki-Miyaura cross-coupling reaction. This is followed by a comprehensive protocol for its application in cellular imaging.
Quantitative Data Presentation
The photophysical properties of the hypothetical fluorescent probe PNI are summarized in the table below. These values are representative and may vary depending on the specific solvent environment.
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| 5-(Pyren-1-yl)-7-nitro-1H-indole (PNI) | 385 | 480 | 95 | 25,000 | 0.35 |
Experimental Protocols
Protocol 1: Synthesis of 5-(Pyren-1-yl)-7-nitro-1H-indole (PNI)
This protocol describes the synthesis of PNI via a Suzuki-Miyaura cross-coupling reaction between this compound and pyrene-1-boronic acid.
Materials:
-
This compound
-
Pyrene-1-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), pyrene-1-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired product, 5-(Pyren-1-yl)-7-nitro-1H-indole (PNI) .
Protocol 2: Application of PNI for Cellular Imaging
This protocol outlines the use of PNI for imaging intracellular structures in live cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
PNI stock solution (1 mM in DMSO)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes or coverslips in DMEM at 37°C in a humidified atmosphere with 5% CO₂ until they reach 60-70% confluency.
-
Probe Loading:
-
Prepare a working solution of PNI by diluting the stock solution in serum-free medium to a final concentration of 5 µM.
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the PNI working solution to the cells.
-
-
Incubation: Incubate the cells with the PNI solution for 30 minutes at 37°C, protected from light.
-
Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium to the cells. Image the cells using a fluorescence microscope with an excitation wavelength of approximately 385 nm and an emission filter centered around 480 nm.
Visualizations
Caption: Synthetic pathway for 5-(Pyren-1-yl)-7-nitro-1H-indole (PNI).
Caption: Experimental workflow for cellular imaging with PNI.
Caption: Hypothetical pathway for PNI as a "turn-on" probe.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene, a critical regulator of cellular proliferation and apoptosis, is overexpressed in up to 80% of human cancers.[1][2] Its promoter region contains a guanine-rich sequence capable of forming a G-quadruplex (G4) structure, which acts as a transcriptional silencer.[3][4] Small molecules that can bind to and stabilize this G4 structure are of significant interest as they can downregulate c-Myc expression, offering a promising therapeutic strategy for cancer treatment.[5][6] Among various scaffolds, 5-nitroindole derivatives have emerged as a potent class of c-Myc G-quadruplex binders, demonstrating significant anticancer activity.[2][7]
These compounds have been shown to effectively bind to the c-Myc promoter G-quadruplex, leading to the downregulation of c-Myc at both the transcriptional and translational levels.[7] This, in turn, induces cell cycle arrest and apoptosis in cancer cells.[5] Furthermore, some derivatives have been observed to increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[2][7]
This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of pyrrolidine-substituted 5-nitroindole derivatives as c-Myc G-quadruplex binders.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of representative pyrrolidine-substituted 5-nitroindole derivatives. The half-maximal inhibitory concentration (IC50) indicates the potency of the compound in inhibiting cancer cell proliferation, while the DC50 value reflects its binding affinity to the c-Myc G-quadruplex, determined by a fluorescence intercalator displacement (FID) assay.
| Compound | Chemical Structure (Illustrative) | IC50 in HeLa Cells (μM)[2][5] | c-Myc G-Quadruplex Binding (DC50, μM)[2] |
| 5 | 5-nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole | 5.08 ± 0.91 | < 10 |
| 7 | 1-(3-(pyrrolidin-1-yl)propyl)-5-nitro-1H-indole-3-carbaldehyde | 5.89 ± 0.73 | < 10 |
| 12 | (1-(3-(pyrrolidin-1-yl)propyl)-5-nitro-1H-indol-3-yl)methanamine | > 50 | < 10 |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Synthesis of Pyrrolidine-Substituted 5-Nitroindole Derivatives[2]
This protocol describes a general two-step synthesis for a representative pyrrolidine-substituted 5-nitroindole derivative.
Step 1: Synthesis of 1-(3-chloropropyl)-5-nitro-1H-indole
-
To a solution of 5-nitro-1H-indole (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium hydroxide (KOH) (1 equivalent) and stir at room temperature for 30 minutes.
-
To the resulting mixture, add 1-bromo-3-chloropropane (3 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-(3-chloropropyl)-5-nitro-1H-indole.
Step 2: Substitution with Pyrrolidine
-
To a solution of 1-(3-chloropropyl)-5-nitro-1H-indole (1 equivalent) in acetonitrile, add potassium carbonate (K2CO3) (3 equivalents) and pyrrolidine (2 equivalents).
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient to yield the final pyrrolidine-substituted 5-nitroindole derivative.
Biophysical Assay: c-Myc G-Quadruplex Binding (Fluorescence Intercalator Displacement - FID)[2]
This assay determines the binding of the synthesized compounds to the c-Myc G-quadruplex by measuring the displacement of a fluorescent probe, Thiazole Orange (TO).
Materials:
-
c-Myc G-quadruplex oligonucleotide (e.g., Pu22)
-
Thiazole Orange (TO)
-
Tris-HCl buffer (pH 7.4) with KCl
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a stock solution of the c-Myc oligonucleotide in the Tris-HCl buffer. To form the G-quadruplex structure, anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
In a 96-well plate, add the folded c-Myc G-quadruplex DNA to a final concentration of 0.25 µM.
-
Add Thiazole Orange to a final concentration of 0.5 µM.
-
Add varying concentrations of the 5-nitroindole derivative to the wells.
-
Incubate the plate at room temperature for 5 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 501 nm and an emission wavelength of 521 nm.
-
The displacement of TO by the compound will result in a decrease in fluorescence. The DC50 value, the concentration of the compound that causes a 50% reduction in fluorescence, can then be calculated.
Cellular Assays
a) Cell Viability Assay (Alamar Blue) [5]
This assay is used to determine the cytotoxic effects of the 5-nitroindole derivatives on cancer cell lines (e.g., HeLa).
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-nitroindole derivatives (stock solutions in DMSO)
-
Alamar Blue reagent
-
96-well clear microplate
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 5-nitroindole derivatives for 72 hours.
-
Add Alamar Blue reagent (10% of the culture volume) to each well and incubate for 4 hours at 37°C.
-
Measure the absorbance at 570 nm and 600 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
b) Cell Cycle Analysis [2]
This protocol is used to investigate the effect of the compounds on cell cycle progression.
Materials:
-
Cancer cell line
-
5-nitroindole derivative
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the 5-nitroindole derivative at a specified concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in the G1, S, and G2/M phases.
c) Measurement of Intracellular Reactive Oxygen Species (ROS) [2]
This assay measures the generation of intracellular ROS upon treatment with the 5-nitroindole derivatives.
Materials:
-
Cancer cell line
-
5-nitroindole derivative
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells and treat with the 5-nitroindole derivative for the desired time.
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess probe.
-
Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.
Conclusion
The 5-nitroindole scaffold represents a promising starting point for the development of novel anticancer agents that target the c-Myc G-quadruplex.[2][7] The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of these compounds. Further optimization of this scaffold could lead to the development of more potent and selective c-Myc inhibitors for cancer therapy.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Small-molecule interaction with a five-guanine-tract G-quadruplex structure from the human MYC promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Small Molecule Anti-cancer Agents that Stabilize the MYC-G-Quadruplex | Technology Transfer [techtransfer.nih.gov]
- 7. d-nb.info [d-nb.info]
Application Notes and Protocols for the Vilsmeier-Haack Reaction on Nitroindoles
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, providing key intermediates for the synthesis of a wide array of biologically active molecules. This document provides a detailed experimental protocol for the Vilsmeier-Haack formylation of indoles, with a specific focus on the challenges and considerations for substrates bearing deactivating groups, such as the nitro group.
The reaction typically employs a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1] This electrophilic reagent then attacks the electron-rich indole ring, usually at the C3 position, to form an iminium intermediate, which is subsequently hydrolyzed to yield the corresponding aldehyde.[1]
While the Vilsmeier-Haack reaction is highly efficient for indoles with electron-donating or weakly electron-withdrawing substituents, the presence of a strong electron-withdrawing group like a nitro moiety significantly deactivates the indole nucleus towards electrophilic substitution. This deactivation necessitates more forcing reaction conditions, such as higher temperatures and longer reaction times, to achieve successful formylation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles. It is important to note the more stringent conditions required for less reactive substrates, which serves as a guide for the optimization required for nitroindoles.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 92 | [1] |
| 5-Bromoindole | POCl₃, DMF | 90-95 | 2 | 85 | |
| 5-Cyanoindole | POCl₃, DMF | 95-100 | 4 | 75 | |
| 5-Nitroindole (Predicted) | POCl₃, DMF | 100-120 | 8-12 | Low to Moderate | |
| 6-Nitroindole (Predicted) | POCl₃, DMF | 100-120 | 8-12 | Low to Moderate |
Note: The conditions and yields for 5-nitroindole and 6-nitroindole are predicted based on the general principles of electrophilic aromatic substitution on deactivated systems and require experimental optimization.
Experimental Protocol: Vilsmeier-Haack Formylation of Nitroindoles (General Procedure)
This protocol provides a general starting point for the formylation of nitroindoles. Researchers should be prepared to optimize reaction temperature, time, and stoichiometry of reagents to achieve satisfactory results.
Materials:
-
Nitroindole (e.g., 5-nitroindole or 6-nitroindole)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents relative to the nitroindole). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3-5 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. The formation of the Vilsmeier reagent is an exothermic process.
-
Reaction with Nitroindole: To the freshly prepared Vilsmeier reagent, add the nitroindole (1 equivalent) portion-wise at room temperature.
-
After the addition, heat the reaction mixture to 80-120 °C. The optimal temperature and reaction time will need to be determined empirically. Monitor the reaction progress by thin-layer chromatography (TLC). Due to the deactivating nature of the nitro group, a prolonged reaction time (8-24 hours) may be necessary.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. This step should be performed in a fume hood as gas evolution will occur.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired nitroindole-3-carboxaldehyde.
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, and a lab coat) must be worn.
-
The reaction is exothermic, particularly during the formation of the Vilsmeier reagent. Proper temperature control is crucial.
-
DMF is a skin and respiratory irritant. Handle it in a fume hood and avoid contact with skin and eyes.
Experimental Workflow
Caption: Experimental workflow for the Vilsmeier-Haack formylation of nitroindoles.
Signaling Pathways and Logical Relationships
The Vilsmeier-Haack reaction proceeds through a well-defined electrophilic aromatic substitution mechanism. The key logical steps are outlined below.
Caption: Logical flow of the Vilsmeier-Haack reaction mechanism.
References
Application Notes and Protocols for 5-bromo-7-nitro-1H-indole in Photochemical Studies
Introduction
5-bromo-7-nitro-1H-indole is a heterocyclic compound belonging to the indole family.[1] While its direct applications in photochemical studies are not extensively documented, its structural similarity to 7-nitroindoline, a well-established photolabile protecting group (photocage), suggests its potential utility in this field.[2][3][4][5] Photocages are molecules that can be attached to a biologically active compound, rendering it inactive. Upon irradiation with light of a specific wavelength, the photocage is cleaved, releasing the active compound with high spatial and temporal precision.
These application notes propose the use of this compound as a novel photocaging moiety. The presence of the nitro group is crucial for the photochemical activity, while the bromo substituent may modulate the absorption spectrum and photolytic efficiency. The indole scaffold itself has been implicated in photochemical reactions, including photo-induced electron transfer.[6][7]
Proposed Mechanism of Photolysis
The proposed mechanism for the photolytic cleavage of a substrate "X" from a this compound-caged compound is analogous to that of 7-nitroindoline derivatives. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular redox reaction. This results in the transfer of an oxygen atom from the nitro group to the C2 position of the indole ring, followed by rearrangement and subsequent release of the caged molecule and a nitrosoindole byproduct.
Caption: Proposed photochemical cleavage mechanism.
Potential Applications
-
Caged Neurotransmitters: Similar to MNI-Glu, this compound could be used to cage neurotransmitters like glutamate or GABA for precise spatiotemporal control of neuronal activation.[2][3][5]
-
Controlled Drug Release: Bioactive molecules, such as kinase inhibitors or anticancer agents, could be caged to control their delivery and activation at a specific site, minimizing off-target effects.[8]
-
Studying Signaling Pathways: The controlled release of signaling molecules (e.g., second messengers, enzyme inhibitors) can help elucidate complex biological pathways.
Quantitative Data
The following table summarizes the expected photophysical properties of a hypothetical this compound-caged compound, based on data for related nitroindoline derivatives.
| Property | Expected Value | Unit |
| Absorption Maximum (λmax) | 350 - 380 | nm |
| Molar Extinction Coefficient (ε) | 4,000 - 6,000 | M⁻¹cm⁻¹ |
| Quantum Yield of Photolysis (Φ) | 0.05 - 0.15 | |
| Photolysis Half-life (t½) | < 1 | ms |
Experimental Protocols
Protocol 1: Synthesis of a Caged Carboxylic Acid
This protocol describes the synthesis of a model caged compound using acetic acid.
-
N-Alkylation of this compound:
-
Dissolve this compound (1 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) and stir for 30 minutes at room temperature.
-
Add ethyl bromoacetate (1.2 eq) dropwise and stir the reaction mixture overnight at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain ethyl 2-(5-bromo-7-nitro-1H-indol-1-yl)acetate.
-
-
Hydrolysis to the Caged Acetic Acid:
-
Dissolve the ester from the previous step in a mixture of THF and water.
-
Add lithium hydroxide (2 eq) and stir at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify to yield 2-(5-bromo-7-nitro-1H-indol-1-yl)acetic acid (caged acetic acid).
-
Protocol 2: Characterization of Photochemical Properties
This protocol outlines the steps to determine the quantum yield of photolysis.
Caption: Experimental workflow for quantum yield determination.
-
Sample Preparation: Prepare a solution of the caged compound (e.g., 100 µM) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Actinometry: Use a well-characterized chemical actinometer (e.g., potassium ferrioxalate) to determine the photon flux of the light source.
-
Photolysis:
-
Place a known volume of the sample solution in a quartz cuvette.
-
Irradiate the sample with monochromatic light (e.g., 365 nm) for a specific duration, ensuring less than 10% of the compound is consumed.
-
-
Analysis:
-
Measure the absorbance of the sample before and after irradiation to determine the number of photons absorbed.
-
Inject the irradiated sample into an HPLC system to quantify the amount of released substrate.
-
-
Calculation: Calculate the quantum yield (Φ) as the ratio of moles of substrate released to moles of photons absorbed.
Protocol 3: Application in a Biological System - Caged Glutamate
This protocol provides a conceptual framework for using a this compound-caged glutamate to study synaptic transmission.
References
- 1. This compound | C8H5BrN2O2 | CID 816685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of Anionically Decorated Caged Neurotransmitters: In Vitro Comparison of 7-Nitroindolinyl- and 2-(p-Phenyl-o-nitrophenyl)propyl-Based Photochemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of anionically decorated caged neurotransmitters: in vitro comparison of 7-nitroindolinyl- and 2-(p-phenyl-o-nitrophenyl)-propyl-based photochemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Photoreduction of Nitro-aromatic Compounds by Hydrated Electrons Derived from Indole on Natural Montmorillonite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-7-nitro-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-bromo-7-nitro-1H-indole synthesis. The content is structured to address common issues through troubleshooting guides and frequently asked questions, supported by detailed experimental protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Leimgruber-Batcho indole synthesis is a widely employed and effective method for preparing this compound. This two-step process begins with the formation of an enamine from an appropriately substituted o-nitrotoluene, followed by a reductive cyclization to form the indole ring. For the synthesis of this compound, the recommended starting material is 4-bromo-2-methyl-6-nitroaniline.
Q2: How do the electron-withdrawing bromo and nitro groups affect the synthesis?
A2: The electron-withdrawing nature of the bromo and nitro groups has a dual effect on the Leimgruber-Batcho synthesis. They increase the acidity of the methyl protons on the starting o-nitrotoluene derivative, which facilitates the initial enamine formation with N,N-dimethylformamide dimethyl acetal (DMF-DMA). However, these groups can make the subsequent reductive cyclization step more challenging by deactivating the aromatic ring towards electrophilic substitution.
Q3: What are the common side reactions to be aware of during this synthesis?
A3: Common side reactions include the formation of di- or poly-brominated products if direct bromination methods are attempted on the indole nucleus. In the context of the Leimgruber-Batcho synthesis, incomplete reduction of the nitro group can lead to the formation of undesired intermediates. Over-reduction can sometimes affect other functional groups, although the primary concern is typically achieving complete and clean cyclization.
Q4: How can I purify the final this compound product?
A4: Purification of this compound is typically achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system would be a polar solvent such as ethanol or a mixture of ethanol and water. For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes is commonly used.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Enamine Intermediate
| Potential Cause | Recommended Solution |
| Incomplete reaction | Ensure the reaction is carried out under anhydrous conditions, as DMF-DMA is sensitive to moisture. Increase the reaction time or temperature if necessary. The use of a co-solvent like DMF can also be beneficial. |
| Degradation of DMF-DMA | Use freshly opened or properly stored DMF-DMA. Consider preparing it fresh if quality is a concern. |
| Steric hindrance | While the substituents in 4-bromo-2-methyl-6-nitroaniline are not excessively bulky, ensuring efficient stirring and adequate reaction time is important. |
Issue 2: Low Yield of this compound during Reductive Cyclization
| Potential Cause | Recommended Solution |
| Inefficient reduction of the nitro group | The choice of reducing agent is critical. Raney nickel with hydrazine hydrate is effective, but other agents like palladium on carbon with hydrogen gas, stannous chloride, or iron in acetic acid can be tested. The activity of the catalyst is also crucial; use fresh, high-quality catalysts. |
| Incomplete cyclization | The electron-withdrawing groups can hinder the electrophilic cyclization step. After reduction of the nitro group, gentle heating may be required to facilitate ring closure. |
| Side reactions | Over-reduction can sometimes lead to the reduction of the enamine double bond. Careful monitoring of the reaction progress by TLC is recommended to stop the reaction once the desired product is formed. |
| Product degradation | Indoles can be sensitive to strong acidic or oxidizing conditions. Ensure the workup procedure is neutral or slightly basic and avoid prolonged exposure to air and light. |
Data Presentation
Table 1: Comparison of Reducing Agents for the Reductive Cyclization Step
| Reducing Agent | Typical Reaction Conditions | Reported Yield Range (%) | Notes |
| Raney Nickel / Hydrazine Hydrate | Ethanol or Methanol, 50-80°C | 60-85 | A common and effective method. Hydrazine hydrate is toxic and should be handled with care. |
| Palladium on Carbon (Pd/C) / H₂ | Ethanol or Ethyl Acetate, RT, 1-5 atm H₂ | 70-90 | Generally provides clean reactions and high yields. Requires specialized hydrogenation equipment. |
| Stannous Chloride (SnCl₂) | Ethanol or Ethyl Acetate, Reflux | 50-70 | A classical method, but can require stoichiometric amounts of the reagent and may lead to tin-based impurities. |
| Iron / Acetic Acid | Acetic Acid, 80-100°C | 40-60 | An inexpensive and readily available option, but often results in lower yields and requires careful workup to remove iron salts. |
Note: The yields presented are typical for Leimgruber-Batcho synthesis of substituted indoles and may vary for this compound.
Experimental Protocols
Protocol 1: Synthesis of the Enamine Intermediate
-
To a solution of 4-bromo-2-methyl-6-nitroaniline (1.0 eq) in anhydrous dimethylformamide (DMF, 5-10 volumes), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
-
Heat the reaction mixture to 100-120°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the DMF under reduced pressure to obtain the crude enamine intermediate, which is often a dark red oil or solid. This intermediate can be used in the next step without further purification.
Protocol 2: Reductive Cyclization to this compound
Method A: Using Raney Nickel and Hydrazine Hydrate
-
Dissolve the crude enamine intermediate from the previous step in ethanol or methanol (10-20 volumes).
-
Add a catalytic amount of activated Raney nickel (approximately 10-20% by weight of the enamine).
-
Heat the mixture to 50-60°C with vigorous stirring.
-
Slowly add hydrazine hydrate (2.0-3.0 eq) dropwise. An exothermic reaction with gas evolution should be observed.
-
After the addition is complete, continue stirring at 60-80°C until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and filter through a pad of celite to remove the Raney nickel. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Method B: Using Palladium on Carbon and Hydrogen
-
Dissolve the crude enamine intermediate in ethanol or ethyl acetate (10-20 volumes).
-
Add 5-10 mol% of 10% palladium on carbon.
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (1-5 atm) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and wash the celite with the solvent.
-
Concentrate the filtrate and purify the product as described in Method A.
Visualizations
Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
Technical Support Center: Purification of 5-Bromo-7-Nitro-1H-Indole by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-bromo-7-nitro-1H-indole using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of bromo-indole compounds like this compound, silica gel is the most commonly used stationary phase for normal-phase column chromatography.[1] For reversed-phase applications, C18-functionalized silica gel is a suitable choice.[2][3]
Q2: What mobile phase system should I use for the purification of this compound on a silica gel column?
A2: A common mobile phase for separating bromo-indole derivatives on silica gel is a gradient of hexane and ethyl acetate.[1] Another potential solvent system is a mixture of chloroform and methanol.[1] The optimal ratio will depend on the specific impurities present in your crude sample and should be determined by thin-layer chromatography (TLC) beforehand.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Indole compounds can be sensitive to the acidic nature of silica gel.[4] If you suspect degradation, you can try deactivating the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the mobile phase. Alternatively, using a different stationary phase like alumina or Florisil could be a viable option for less sensitive separations.[4]
Q4: I am seeing significant peak tailing during HPLC analysis after column chromatography. What could be the cause?
A4: Peak tailing for indole derivatives, especially those with acidic protons, can be caused by secondary interactions with the stationary phase, such as free silanol groups on silica-based columns.[2] To mitigate this, especially in reversed-phase HPLC, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can help to improve peak shape by suppressing these interactions.[2][3]
Q5: How can I effectively load a sample that has poor solubility in the mobile phase?
A5: If your crude this compound is not readily soluble in the initial mobile phase, you can use a technique called "dry loading". This involves dissolving your sample in a suitable solvent, adsorbing it onto a small amount of dry silica gel, and then evaporating the solvent to obtain a free-flowing powder.[5] This powder can then be carefully added to the top of your packed column.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No compound eluting from the column | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase. For a hexane-ethyl acetate system, this means increasing the percentage of ethyl acetate. |
| The compound may have decomposed on the column. | Test the stability of your compound on silica gel using a 2D TLC analysis.[4] If it is unstable, consider using a deactivated stationary phase or an alternative purification method.[4] | |
| Poor separation of the desired compound from impurities | The chosen mobile phase does not provide adequate resolution. | Optimize the mobile phase composition based on TLC analysis. Try different solvent systems, such as dichloromethane/methanol. |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. | |
| The compound is eluting too quickly (low Rf) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane-ethyl acetate system, increase the proportion of hexane. |
| Colored impurities co-elute with the product | The polarity of the impurities is very similar to the product. | Try a different solvent system or consider a secondary purification step like recrystallization or preparative HPLC.[3] |
| Crystallization of the compound on the column | The sample is too concentrated, or the mobile phase is a poor solvent for the compound at the loading concentration. | Use a wider column, pre-purify the sample, or use a stronger solvent for initial loading, followed by the less polar mobile phase.[4] |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities in the crude material.
1. Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a slightly more polar solvent than the mobile phase (e.g., dichloromethane).[5] Carefully apply the sample solution to the top of the silica gel bed using a pipette.[5]
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.[5] Carefully add this powder to the top of the column.
3. Elution:
-
Begin eluting with the initial non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 30% ethyl acetate in hexane.
-
Collect fractions in test tubes or vials.
4. Fraction Analysis:
-
Monitor the elution of the compound by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions that contain the pure desired product.
5. Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound, which is reported to be a yellow solid.[6]
Experimental Workflow
Caption: Workflow for the purification of this compound by column chromatography.
References
Navigating the Labyrinth of Polysubstituted Indole Synthesis: A Technical Support Center
For researchers, scientists, and professionals in drug development, the synthesis of polysubstituted indoles is a frequent yet formidable task. The indole scaffold is a cornerstone of many biologically active compounds, but its synthesis is often fraught with challenges ranging from poor regioselectivity to the formation of intractable byproducts. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these complex synthetic endeavors.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and actionable solutions to common problems encountered in the synthesis of polysubstituted indoles.
Section 1: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but it is not without its pitfalls.
FAQs
Q1: My Fischer indole synthesis is resulting in very low yields or no product at all. What are the likely causes?
A1: This is a common and multifaceted problem. Several factors could be at play:
-
Substrate Decomposition: The strongly acidic conditions can lead to the degradation of sensitive starting materials or intermediates.
-
Inappropriate Acid Catalyst: The choice of acid (Brønsted vs. Lewis) and its concentration are critical and substrate-dependent. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[1][2]
-
Sub-optimal Temperature: High temperatures can promote tar formation, while low temperatures may lead to an incomplete reaction.[1][2]
-
Electron-Donating Groups: Substituents on the carbonyl component that stabilize the intermediate iminylcarbocation can favor a competing N-N bond cleavage over the desired[3][3]-sigmatropic rearrangement, which is a key step in the synthesis.[1][4][5][6] This is a known challenge, for instance, in the synthesis of 3-aminoindoles.[2][4][5]
-
Steric Hindrance: Bulky groups on either the arylhydrazine or the carbonyl compound can impede the reaction.[1][2]
Q2: I am observing a significant amount of tar and polymeric byproducts in my reaction mixture. How can I minimize this?
A2: Tar formation is a frequent issue in Fischer indole synthesis, often exacerbated by strong acids and high temperatures.[1][7] Consider the following troubleshooting steps:
-
Optimize the Acid Catalyst: Experiment with a range of acids. For less reactive substrates, polyphosphoric acid (PPA) is often effective.[1] Lewis acids like ZnCl₂ or solid acid catalysts such as Amberlite IR-120H can sometimes provide better results with fewer side reactions.[7][8]
-
Control the Temperature: Use a jacketed reactor for better temperature regulation and avoid localized overheating.[7]
-
Solvent Selection: Choose a solvent that ensures all reactants and intermediates remain in solution to reduce polymerization.[7]
-
Microwave-Assisted Synthesis: This technique can offer rapid heating and improved yields in shorter reaction times, potentially minimizing byproduct formation.[1]
Troubleshooting Low Yields in Fischer Indole Synthesis
Caption: Troubleshooting logic for low yields in Fischer Indole Synthesis.
Section 2: Regioselectivity in C-H Functionalization and Friedel-Crafts Reactions
Achieving the desired substitution pattern on the indole core is a significant hurdle, particularly on the benzene ring.
FAQs
Q1: I am struggling with the regioselective functionalization of the indole's benzene ring (C4-C7 positions). Why is this so difficult?
A1: The C-H bonds on the pyrrole ring (C2 and C3) are inherently more reactive towards electrophilic substitution than those on the benzene ring.[9][10] Direct functionalization of the C4-C7 positions is challenging due to the quasi-equivalent reactivity of these C-H bonds.[9]
Q2: How can I improve regioselectivity for C4-C7 functionalization?
A2: A common and effective strategy is the use of directing groups (DGs) attached to the indole nitrogen.[3][11] These groups can steer the reaction to a specific position. For example:
-
An N-P(O)tBu2 group can direct arylation to the C7 position with a palladium catalyst or to the C6 position with a copper catalyst.[3][11]
-
Installation of a pivaloyl group at the C3 position can facilitate arylation at the C5 and C4 positions.[3][11]
-
A temporary reduction of the indole to an indoline can be performed, followed by C7 functionalization and subsequent re-oxidation to the indole.[9]
Q3: My intramolecular Friedel-Crafts alkylation is giving me a mixture of regioisomers (e.g., 3,4-fused vs. 4,5-fused indoles). How can I control the outcome?
A3: The regioselectivity in intramolecular Friedel-Crafts reactions of indoles is highly dependent on the length and nature of the tether connecting the electrophilic center to the indole ring. Modifying the tether can switch the regioselectivity between C3 and C5 cyclization.[12][13] The choice of solvent and catalyst is also crucial; for instance, using hexafluoroisopropanol (HFIP) as a solvent with a catalytic amount of p-toluenesulfonic acid has been shown to be effective in controlling the regioselective synthesis of 3,4-fused indoles.[12]
Workflow for Achieving Regioselective C-H Functionalization
Caption: Decision workflow for regioselective C-H functionalization.
Section 3: Protecting Group Strategies
The indole N-H can be reactive under various conditions, necessitating the use of protecting groups.
FAQs
Q1: When is it necessary to use a protecting group for the indole nitrogen?
A1: A protecting group is often required when:
-
Performing reactions under strongly basic conditions where the N-H proton is acidic.
-
Using reagents that can react with the N-H group, such as in certain cross-coupling reactions.
-
Needing to influence the regioselectivity of subsequent reactions.
Q2: What are some common protecting groups for the indole nitrogen, and what are their advantages and disadvantages?
A2: The choice of a protecting group is critical as it can influence the reactivity of the indole ring.
-
Electron-withdrawing groups (e.g., Tosyl, Boc): These are relatively easy to introduce and remove. However, they can significantly decrease the nucleophilicity of the indole ring, affecting subsequent reactions.[14]
-
Alkyl-based groups (e.g., Methyl, Benzyl): These are generally more stable but can be difficult to remove.
-
2-(Phenylsulfonyl)ethyl (PSE) group: This group acts like a simple N-alkyl group during synthesis but can be readily removed under basic conditions via a retro-Michael elimination, making it a useful alternative.[14][15]
Protecting Group Strategy Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel-Crafts Alkylation of Indole C4-Tethered Carbinols. | Semantic Scholar [semanticscholar.org]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating Indole Cyclization Reactions
Welcome to the Technical Support Center for indole cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), quantitative data, and experimental protocols for a variety of widely used indole synthesis methods.
General Troubleshooting
Issue: Low or No Yield of Indole Product
Low yields are a frequent challenge in indole synthesis and can be attributed to several factors, including suboptimal reaction conditions, the instability of reactants or intermediates, and the presence of interfering functional groups.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration. For instance, the Fischer indole synthesis is highly sensitive to both temperature and the strength of the acid catalyst.[1]
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as arylhydrazines and carbonyl compounds, as impurities can lead to undesired side reactions.[1]
-
Protecting Groups: For sensitive functional groups on your starting materials, consider using protecting groups. Common protecting groups for the indole nitrogen include Boc, tosyl, and SEM.[1]
-
Choice of Synthesis Route: The efficiency of indole synthesis is highly dependent on the desired substitution pattern. It is crucial to select a synthesis method that is well-suited for the target molecule.[1]
Issue: Formation of Tar and Polymeric Byproducts
The formation of intractable tars and polymers is a common problem, particularly in reactions that employ strong acids and high temperatures, such as the Fischer indole synthesis.
Troubleshooting Steps:
-
Milder Reaction Conditions: Employ the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.
-
Solvent Choice: In some cases, diluting the reaction mixture with a high-boiling solvent can prevent degradation at high temperatures.
-
Gradual Addition of Reagents: Adding the catalyst or one of the reactants slowly can help to control the reaction rate and minimize the formation of polymeric materials.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[1][2] However, the reaction is prone to several side reactions and can be sensitive to the nature of the substrates and the reaction conditions.
Troubleshooting Guide: Fischer Indole Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Suboptimal acid catalyst. | The choice of acid is critical. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates. |
| High reaction temperature leading to decomposition. | Start with milder conditions and gradually increase the temperature. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields in shorter reaction times. | |
| Unstable hydrazone intermediate. | Perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation. | |
| N-N bond cleavage in the hydrazone intermediate. | This is common with electron-donating groups on the carbonyl component. Consider using milder Lewis acids like ZnCl₂.[1] | |
| Formation of Regioisomers | Use of an unsymmetrical ketone. | Enolization can occur on either side of the ketone. The major product often arises from the less sterically hindered enamine. Weaker acid catalysts can decrease selectivity. |
| Formation of Tar/Polymers | Harsh reaction conditions (strong acid, high temperature). | Use the mildest possible acid and the lowest effective temperature. |
| Difficult Purification | Presence of multiple byproducts (e.g., aldol condensation products, Friedel-Crafts products, aniline). | A thorough workup, including a base wash to remove acidic impurities, is crucial. Consider alternative chromatography techniques like alumina or reverse-phase if silica gel is ineffective. Recrystallization can be very effective for solid products.[3] |
Quantitative Data: Comparison of Lewis Acids in Fischer Indole Synthesis
The choice of Lewis acid can significantly impact the yield of the Fischer indole synthesis. The following table provides a comparison of different Lewis acids for the synthesis of 2-phenylindole from acetophenone phenylhydrazone.
| Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | Ethanol | Reflux | 2 | 85 |
| BF₃·OEt₂ | Dioxane | 100 | 3 | 90 |
| AlCl₃ | Benzene | Reflux | 4 | 75 |
| FeCl₃ | Acetic Acid | 110 | 1 | 82 |
| PPA | - | 150 | 0.5 | 92 |
Note: Reaction conditions and substrates may vary across different literature sources, affecting direct comparability.[4]
Experimental Protocol: Fischer Indole Synthesis of 2-Phenylindole
Materials:
-
Acetophenone (1.20 g, 10 mmol)
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Polyphosphoric acid (PPA) (10 g)
Procedure:
-
In a round-bottom flask, mix acetophenone and phenylhydrazine.
-
Heat the mixture gently for 30 minutes to form the phenylhydrazone.
-
Add polyphosphoric acid to the flask.
-
Heat the reaction mixture to 150-160°C for 30 minutes.
-
Cool the mixture and then carefully add ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylindole.
Workflow for Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis.
Nenitzescu Indole Synthesis
The Nenitzescu indole synthesis is a powerful method for the preparation of 5-hydroxyindoles from a 1,4-benzoquinone and a β-aminocrotonic ester.[5] A common challenge in this reaction is the competing formation of 5-hydroxybenzofuran byproducts.[6]
Troubleshooting Guide: Nenitzescu Indole Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Yield of 5-Hydroxyindole | Polymerization of starting materials or intermediates. | Use a Lewis acid catalyst to accelerate the desired reaction. Optimize stoichiometry; a slight excess of the enamine can be beneficial. |
| Suboptimal reaction temperature. | Many Nenitzescu reactions proceed well at room temperature. If the reaction is sluggish, a moderate increase in temperature may help, but excessive heat can promote side reactions.[6] | |
| Formation of 5-Hydroxybenzofuran Byproduct | Reaction conditions favor the benzofuran pathway. | The choice of catalyst and solvent is crucial. Zinc halides (ZnCl₂, ZnBr₂, ZnI₂) tend to favor indole formation, while other Lewis acids like CuCl₂, FeCl₃, and Brønsted acids can promote benzofuran formation. Nitromethane is often a good solvent for favoring the indole product.[6] |
| Formation of 6-Hydroxyindole Isomer | Reaction conditions favor the "anti-Nenitzescu" product. | This can be more prevalent at lower temperatures, especially with N-aryl-substituted enaminoesters. Adjusting the temperature and solvent may improve regioselectivity. |
Quantitative Data: Solvent and Catalyst Effects in Nenitzescu Synthesis
The ratio of 5-hydroxyindole to 5-hydroxybenzofuran is highly dependent on the reaction conditions.
| Catalyst | Solvent | Indole:Benzofuran Ratio | Total Yield (%) |
| None | Acetone | 1:1 | 50 |
| ZnCl₂ | Dichloromethane | 9:1 | 75 |
| ZnI₂ | Nitromethane | >20:1 | 85 |
| CuCl₂ | Acetic Acid | 1:9 | 60 |
| TFA | Dichloromethane | 1:5 | 65 |
Note: Data is compiled from various sources and is intended for comparative purposes.[6][7]
Experimental Protocol: Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate
Materials:
-
1,4-Benzoquinone (1.08 g, 10 mmol)
-
Ethyl 3-aminocrotonate (1.29 g, 10 mmol)
-
Acetone (50 mL)
Procedure:
-
Dissolve 1,4-benzoquinone in acetone in a round-bottom flask equipped with a reflux condenser.
-
Add ethyl 3-aminocrotonate to the solution.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired 5-hydroxyindole.
Nenitzescu Reaction Pathway Decision Diagram
Caption: Decision pathway in the Nenitzescu synthesis.
Bartoli Indole Synthesis
The Bartoli indole synthesis is a versatile method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[8] A key requirement for the success of this reaction is the presence of a substituent at the ortho position of the nitroarene.[8][9]
Troubleshooting Guide: Bartoli Indole Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | No ortho-substituent on the nitroarene. | The reaction is often unsuccessful without an ortho-substituent.[8][9] If a 7-unsubstituted indole is desired, consider using a transient ortho-group like bromine, which can be removed after the cyclization (Dobbs modification).[8] |
| Insufficient Grignard reagent. | Three equivalents of the vinyl Grignard reagent are necessary for complete conversion with nitroarenes (two equivalents for nitrosoarenes).[8] | |
| Low reaction temperature. | While the initial addition is performed at low temperatures, the reaction often requires warming to proceed to completion. | |
| Formation of Aniline Byproducts | Reaction with meta- or para-substituted nitroarenes. | These substrates often give poor yields of indoles, with anilines being the main product. |
Quantitative Data: Effect of Ortho-Substituent on Bartoli Indole Synthesis Yield
The steric bulk of the ortho-substituent generally leads to higher yields.
| Ortho-Substituent | Yield of 7-Substituted Indole (%) |
| H | <5 |
| CH₃ | 65 |
| Cl | 70 |
| Br | 78 |
| I | 82 |
| OCH₃ | 60 |
Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.[9][10]
Experimental Protocol: Bartoli Synthesis of 7-Methylindole
Materials:
-
2-Nitrotoluene (1.37 g, 10 mmol)
-
Vinylmagnesium bromide (1.0 M in THF, 30 mL, 30 mmol)
-
Anhydrous THF (50 mL)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of 2-nitrotoluene in anhydrous THF at -40°C under an inert atmosphere, add vinylmagnesium bromide dropwise.
-
Stir the reaction mixture at -40°C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 7-methylindole.
Bartoli Synthesis Logical Relationship Diagram
Caption: Logical flow of the Bartoli indole synthesis.
Other Indole Syntheses
This technical support center also provides information on other important indole cyclization reactions.
Madelung Indole Synthesis
This method involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[11]
-
Common Issue: Harsh reaction conditions (e.g., sodium ethoxide at 200-400°C) can lead to decomposition and are not suitable for sensitive substrates.[11]
-
Troubleshooting: Modern modifications, known as the Madelung-Houlihan variation, utilize stronger bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) at much lower temperatures (-20 to 25°C), allowing for the synthesis of a wider range of indoles.[11] The introduction of an electron-withdrawing group on the N-acyl group can also facilitate the reaction under milder conditions.[12]
Larock Indole Synthesis
This palladium-catalyzed reaction between an o-haloaniline and a disubstituted alkyne is a highly versatile method for preparing 2,3-disubstituted indoles.[13]
-
Common Issue: Poor regioselectivity with unsymmetrical alkynes.
-
Troubleshooting: The regioselectivity is influenced by both steric and electronic factors of the alkyne substituents. Generally, the more sterically demanding substituent directs the other group to the 2-position of the indole. The use of bulky phosphine ligands on the palladium catalyst can also influence regioselectivity.[13][14]
Leimgruber-Batcho Indole Synthesis
This two-step procedure involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization to the indole.[15]
-
Advantage: It is a high-yielding and mild alternative to the Fischer indole synthesis, and a wide variety of starting o-nitrotoluenes are commercially available.[15]
-
Optimization: One-pot procedures have been developed to streamline the process, reduce byproducts, and improve overall efficiency.[16][17] A variety of reducing agents can be used for the cyclization step, including Raney nickel/hydrazine, Pd/C with H₂, and SnCl₂.[15]
Gassman Indole Synthesis
This one-pot reaction synthesizes 3-thioalkylindoles from an aniline and a keto-thioether.[18]
-
Limitation: The reaction tends to fail with electron-rich anilines, such as 4-methoxyaniline.[18]
-
Feature: The 3-thiomethyl group can be easily removed using Raney nickel to yield the 3-unsubstituted indole.[18]
This guide provides a starting point for troubleshooting and optimizing your indole cyclization reactions. For more specific issues, consulting the primary literature for the particular indole synthesis method is always recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles [journalijar.com]
- 17. journalijar.com [journalijar.com]
- 18. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Bromination of Nitroindoles
Welcome to the technical support center for the bromination of nitroindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in these synthetic transformations.
FAQs and Troubleshooting Guides
This section addresses specific issues that may arise during the bromination of nitroindoles, offering potential causes and recommended solutions.
Q1: Low or no conversion of the starting nitroindole.
Possible Causes:
-
Deactivated Ring System: The nitro group is strongly electron-withdrawing, deactivating the indole ring towards electrophilic aromatic substitution.
-
Insufficiently Reactive Brominating Agent: The chosen brominating agent may not be electrophilic enough to react with the deactivated substrate.
-
Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier.
-
Poor Solubility: The nitroindole starting material may not be sufficiently soluble in the chosen solvent.
Recommended Solutions:
-
Choice of Brominating Agent:
-
For less reactive nitroindoles, a stronger brominating agent like molecular bromine (Br₂) may be necessary. Often, a Lewis acid catalyst is used in conjunction with Br₂ to increase its electrophilicity.[1]
-
N-Bromosuccinimide (NBS) is a milder and safer alternative to Br₂.[2] Its reactivity can be enhanced with the addition of a catalytic amount of a Lewis acid or by using polar solvents.
-
-
Reaction Temperature:
-
Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For some brominations, reflux temperatures may be required.
-
-
Solvent Selection:
-
Use polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dichloromethane (DCM) to improve the solubility of the nitroindole.
-
Q2: Formation of multiple bromo-isomers (Poor Regioselectivity).
Possible Causes:
-
Reaction Conditions Favoring Multiple Sites: The inherent electronic properties of the nitroindole and the reaction conditions may allow for bromination at multiple positions on the indole ring.
-
High Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.
Recommended Solutions:
-
Control of Reaction Temperature:
-
Running the reaction at lower temperatures (e.g., 0 °C or below) can often improve regioselectivity.[3]
-
-
Solvent Effects:
-
The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., CCl₄) to polar aprotic (e.g., DMF, MeCN) to find the optimal conditions for your specific substrate.[2]
-
-
Choice of Brominating Agent:
Q3: Formation of poly-brominated products.
Possible Causes:
-
Excess Brominating Agent: Using a stoichiometric excess of the brominating agent can lead to the addition of multiple bromine atoms.
-
High Reactivity of the Monobrominated Product: In some cases, the monobrominated product may be more reactive than the starting nitroindole, leading to rapid subsequent bromination.
Recommended Solutions:
-
Stoichiometry Control:
-
Carefully control the stoichiometry of the brominating agent, using 1.0 to 1.1 equivalents for monobromination.
-
Consider adding the brominating agent slowly or portion-wise to maintain a low concentration in the reaction mixture.
-
-
Lower Reaction Temperature:
-
Conducting the reaction at a lower temperature can help to control the reaction rate and minimize over-bromination.
-
Q4: Difficulty in purifying the desired bromo-nitroindole isomer.
Possible Causes:
-
Similar Polarity of Isomers: Different bromo-nitroindole isomers may have very similar polarities, making them difficult to separate by standard column chromatography.
-
Co-elution with Starting Material or Byproducts: The desired product may co-elute with unreacted starting material or other reaction byproducts.
Recommended Solutions:
-
Chromatography Techniques:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for separating isomers with small differences in polarity.[4][5]
-
Centrifugal Partition Chromatography (CPC): This liquid-liquid chromatography technique can be effective for separating closely related compounds.[6]
-
Column Chromatography Optimization: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel with different pore sizes, alumina) to improve separation.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.
Data Presentation: Optimizing Bromination Conditions
The following tables summarize reaction conditions for the bromination of various nitroindoles, providing a comparative overview of different methodologies.
Table 1: Bromination of 5-Nitroindole
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| Br₂ | DMF | RT | - | 3-Bromo-5-nitro-1H-indazole | 95 | [7] |
| RebH 3-LSR (enzyme) | - | - | - | 3-Bromo-5-nitroindole | High | [8] |
Table 2: Bromination of other Nitro-substituted Aromatics (as models)
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Nitroaniline | NBS | Acetic Acid | 90 | 2 | 2-Bromo-6-nitroaniline | - | [9] |
| 3-Nitrobenzaldehyde | NBS | H₂SO₄ (conc.) | 65 | 1 | 3-Bromo-5-nitrobenzaldehyde | 82 | [10] |
Note: Direct comparative studies on the bromination of a wide range of nitroindoles are limited in the literature. The data presented here is compiled from various sources and may require further optimization for specific applications.
Experimental Protocols
Protocol 1: General Procedure for Bromination of 5-Nitro-1H-indazole with Bromine [7]
-
Under a nitrogen atmosphere, dissolve 50 g of 5-nitro-1H-indazole in an appropriate volume of N,N-dimethylformamide (DMF) in a three-necked reaction flask. The recommended mass to volume ratio is 1:9 to 1:11 (g/mL).
-
Cool the solution and slowly add a solution of bromine in DMF dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and perform an appropriate work-up to isolate the 3-bromo-5-nitro-1H-indazole. This method reports a total yield of 95%.
Protocol 2: General Procedure for Bromination of 2-Nitroaniline with NBS [9]
-
Dissolve 2-nitroaniline (0.25 mol) in 400 mL of acetic acid.
-
Add N-bromosuccinimide (NBS) (0.25 mol) in batches over 30 minutes, maintaining the temperature between 308-318 K (35-45 °C).
-
Stir the reaction mixture continuously at 318 K for 3 hours.
-
Increase the temperature to 363 K (90 °C) and continue stirring for 2 hours.
-
After completion, cool the mixture to room temperature and pour it into 4 L of cold water with vigorous stirring.
-
Collect the orange precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from 80% ethanol and dry under vacuum to obtain pure 4-bromo-2-nitroaniline. A mixture of 4-bromo-2-nitroaniline and 2-bromo-6-nitroaniline may be isolated from the mother liquor.
Mandatory Visualizations
Caption: Troubleshooting workflow for bromination of nitroindoles.
Caption: General experimental workflow for the bromination of nitroindoles.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hub.rotachrom.com [hub.rotachrom.com]
- 6. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 7. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-BROMO-6-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 10. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions with Indoles
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving indole substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these powerful synthetic transformations.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura coupling of an indole boronic acid with an aryl halide is giving very low yield. What are the common causes and how can I improve it?
A: Low yields in Suzuki-Miyaura couplings with indoles can stem from several factors. Indoles, particularly N-H free indoles, can act as catalyst poisons.[1] Here’s a systematic approach to troubleshooting:
-
N-Protection: Unprotected indoles can coordinate to the palladium catalyst and inhibit its activity.[2] Consider protecting the indole nitrogen with groups like Boc, Ts, or SEM. N-protected substrates often lead to higher yields.[2]
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For Suzuki couplings, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.[1] It is sometimes necessary to screen a variety of ligands to find the optimal one for your specific substrates.
-
Base Selection: The choice of base is crucial. While strong bases like NaOH can be used, they may not always be optimal.[3] Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective and can be more compatible with sensitive functional groups.[4] The base's solubility and strength can significantly impact the reaction rate and yield.
-
Solvent System: The solvent influences the solubility of reactants and the stability of the catalytic species.[5] Common solvents for Suzuki couplings include toluene, dioxane, and THF.[6] Aqueous solvent mixtures can sometimes be beneficial.[3]
-
Catalyst Precursor: The choice of palladium precursor can affect the formation of the active Pd(0) species. Pd(OAc)₂ and Pd₂(dba)₃ are common choices, often used in combination with a phosphine ligand.[7]
Issue 2: Catalyst Deactivation (Palladium Black Formation)
Q: I am observing the formation of palladium black in my Heck coupling reaction with a bromoindole, and the reaction has stalled. What is causing this and how can I prevent it?
A: The formation of palladium black indicates the aggregation of the palladium catalyst into an inactive state. This is a common issue in palladium catalysis and can be addressed by:
-
Ligand Choice and Ratio: The ligand stabilizes the palladium nanoparticles and prevents aggregation. Ensure you are using an appropriate ligand, such as a bulky electron-rich phosphine (e.g., SPhos), and that the ligand-to-palladium ratio is optimized.[3] A higher ligand loading can sometimes prevent catalyst decomposition.
-
Temperature Control: High reaction temperatures can accelerate catalyst decomposition.[4] Try running the reaction at a lower temperature if possible. Microwave heating can sometimes provide rapid heating to the desired temperature, minimizing the time at which side reactions or decomposition can occur.[3]
-
Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then precipitate as palladium black.[8] Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Purity of Reagents: Impurities in your starting materials or solvent can poison the catalyst. Ensure your indole substrate, coupling partner, and solvent are pure.
Issue 3: Poor Regioselectivity (C2 vs. C3 Functionalization)
Q: My direct C-H arylation of indole is giving a mixture of C2 and C3-arylated products. How can I control the regioselectivity?
A: Controlling regioselectivity in direct C-H functionalization of indoles is a significant challenge. The inherent electronic properties of the indole ring favor electrophilic attack at the C3 position. However, the outcome can be influenced by several factors:
-
Directing Groups: The presence of a directing group on the indole nitrogen can steer the palladium catalyst to the C2 position.[9]
-
Ligand Control: The choice of ligand can have a profound impact on regioselectivity. For instance, in some oxidative Heck reactions, the use of specific sulfoxide-2-hydroxypyridine (SOHP) ligands has been shown to favor C2-alkenylation, whereas in the absence of such a ligand, C3-alkenylation is preferred.[9]
-
Reaction Conditions: The solvent, oxidant, and additives can all influence the regiochemical outcome. For example, in some oxidative cross-couplings, the choice of oxidant and the presence of additives like pyridine can affect selectivity.[10]
Issue 4: Side Reactions and Impurity Formation
Q: In my Buchwald-Hartwig amination of a chloroindole, I am observing significant amounts of hydrodehalogenation of my starting material. What can I do to minimize this side reaction?
A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with less reactive aryl chlorides.[6] This occurs when a palladium hydride species, formed via β-hydride elimination from the amine or an amide intermediate, reductively cleaves the aryl-halide bond. To minimize this:
-
Ligand Selection: Use bulky, electron-rich ligands that promote the desired C-N reductive elimination over competing pathways. Ligands like tBuXPhos or RuPhos are often effective for challenging couplings.
-
Base Choice: The choice of base can influence the formation of palladium hydride species. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[11]
-
Substrate Reactivity: If possible, consider using the corresponding bromo- or iodoindole, as they are generally more reactive and less prone to hydrodehalogenation.[6]
Q: My reaction mixture is complex, and purification of the desired indole product is difficult. What are some common impurities and how can I improve the purification?
A: Common impurities in cross-coupling reactions with indoles include unreacted starting materials, homocoupled products (e.g., biaryls from Suzuki couplings), and products from side reactions.[12] For purification:
-
Chromatography: Column chromatography on silica gel is the most common purification method.[13] A careful selection of the eluent system is crucial for separating the product from impurities. Sometimes, using a less acidic stationary phase like alumina can be beneficial for sensitive indole products.[13]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique to obtain high-purity material.[13]
-
Extraction: A preliminary acid-base extraction can sometimes help to remove certain impurities before chromatography.[13]
Data Summaries
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 6-Chloroindole
| Ligand | Catalyst Loading (mol%) | Boronic Acid (eq.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 1.5 | 1.5 | 60 | 2 | 97 | [1] |
| PPh₃ | 5 | 2 | 100 | 12 | <10 | [1] |
Table 2: Influence of Base on the Heck Coupling of 5-Bromoindole
| Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Na₂CO₃ | 4.0 | CH₃CN/H₂O (1:1) | 80 (MW) | 1 | >95 | [3] |
| K₃PO₄ | 3.0 | DMF | 110 | 6 | ~80 | [14] |
| Cs₂CO₃ | 2.0 | Toluene | 110 | 24 | ~82 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an N-Protected Haloindole
-
Reaction Setup: To an oven-dried reaction vessel, add the N-protected haloindole (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF, ~0.2 M) and the base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1][15]
Protocol 2: General Procedure for Heck Coupling of a Haloindole with an Alkene
-
Reaction Setup: In a reaction tube, combine the haloindole (1.0 mmol), the palladium catalyst (e.g., Na₂PdCl₄, 5 mol%), and the ligand (e.g., SPhos, 15 mol%).
-
Inert Atmosphere: Purge the tube with argon.
-
Solvent and Reagent Addition: Add a degassed mixture of solvent (e.g., CH₃CN/H₂O 1:1, ~0.1 M), the base (e.g., Na₂CO₃, 4.0 mmol), and the alkene (1.5 mmol).
-
Reaction: Seal the tube and heat the reaction mixture using conventional heating or a microwave reactor to the specified temperature (e.g., 80 °C) for the required time.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.
-
Purification: Purify the residue by flash chromatography.[3]
Visualizations
Caption: A troubleshooting workflow for palladium-catalyzed cross-coupling reactions with indoles.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04342E [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalization of 5-Bromo-7-Nitro-1H-Indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-7-nitro-1H-indole. The information is presented in a question-and-answer format to directly address common issues encountered during functionalization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the functionalization of this compound?
A1: The primary challenges stem from the electronic properties of the molecule. The presence of two strong electron-withdrawing groups (bromo and nitro) deactivates the indole ring, making it less reactive in some reactions. Additionally, the nitro group can be sensitive to certain reaction conditions, and the acidic N-H proton can lead to side reactions.
Q2: Is N-protection of the indole necessary for functionalization reactions?
A2: While not always mandatory, N-protection is highly recommended, particularly in cross-coupling reactions involving strong bases. The acidic N-H proton of the this compound can be deprotonated, leading to undesired side reactions, including decomposition and inhibition of the catalyst. Protecting groups like Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or a simple methylation can mitigate these issues.
Q3: Can the nitro group be accidentally reduced during palladium-catalyzed cross-coupling reactions?
A3: Yes, reduction of the nitro group to an amino group or other partially reduced forms is a potential side reaction.[1][2] This is more likely to occur with certain palladium catalysts, especially in the presence of a hydrogen source (e.g., from a solvent or reagent). Careful selection of the catalyst, ligand, and reaction conditions is crucial to minimize this unwanted reduction.
Troubleshooting Guides for Common Functionalization Reactions
Suzuki-Miyaura Coupling
Issue 1: Low to no yield of the desired coupled product.
-
Possible Cause: Inefficient oxidative addition of the palladium catalyst to the C-Br bond due to the electron-deficient nature of the indole ring.
-
Troubleshooting:
-
Catalyst and Ligand Selection: Employ a more electron-rich and bulky phosphine ligand such as SPhos, XPhos, or RuPhos to facilitate the oxidative addition step.[3] Consider using a pre-formed palladium catalyst complex for better activity.
-
Reaction Temperature: Increase the reaction temperature, as electron-deficient aryl bromides often require more forcing conditions.
-
Base Selection: Use a stronger base like K₃PO₄ or Cs₂CO₃, but be mindful of potential decomposition if the indole nitrogen is unprotected.
-
Issue 2: Significant formation of debrominated byproduct (7-nitro-1H-indole).
-
Possible Cause: Proto-dehalogenation is a common side reaction in Suzuki couplings.[4] This can be exacerbated by the presence of water or other proton sources in the reaction mixture.
-
Troubleshooting:
-
N-Protection: Protecting the indole nitrogen can reduce the electron density of the ring and decrease the propensity for debromination.
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize proton sources.
-
Boronic Acid Quality: Use high-purity boronic acids, as impurities can sometimes promote side reactions.
-
Issue 3: Homocoupling of the boronic acid is observed.
-
Possible Cause: This side reaction is often promoted by the presence of oxygen.[5] It can also occur if the transmetalation step is slow compared to the oxidative addition and reductive elimination of the boronic acid with itself.
-
Troubleshooting:
-
Degassing: Thoroughly degas the reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.
-
Reaction Conditions: Optimize the reaction temperature and concentration to favor the cross-coupling pathway.
-
| Parameter | Recommended Starting Conditions | Troubleshooting Tips |
| Catalyst | Pd(OAc)₂ (2-5 mol%), Pd₂(dba)₃ (1-3 mol%) | Use pre-catalysts like (XPhos)Pd G3 |
| Ligand | SPhos, XPhos, RuPhos (4-10 mol%) | Increase ligand loading |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) | Screen different bases |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Ensure anhydrous conditions if debromination is an issue |
| Temperature | 80-120 °C | Incrementally increase temperature |
Buchwald-Hartwig Amination
Issue 1: Low yield and decomposition of starting material.
-
Possible Cause: The acidic N-H of the this compound can react with the strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu, LHMDS), leading to decomposition.[6]
-
Troubleshooting:
-
N-Protection: Protecting the indole nitrogen is highly recommended to prevent base-induced degradation.
-
Base Selection: Use a weaker base such as Cs₂CO₃ or K₃PO₄. If a strong base is necessary, perform the reaction at a lower temperature.
-
Ligand Choice: Employ bulky biarylphosphine ligands like XPhos or BrettPhos, which can promote C-N bond formation even under milder conditions.[7]
-
Issue 2: Competitive reduction of the nitro group.
-
Possible Cause: Some palladium catalyst systems, in the presence of an amine and base, can generate species that reduce the nitro group.
-
Troubleshooting:
-
Catalyst System: Screen different palladium precursors and ligands. Avoid conditions known to promote nitro group reduction.
-
Reaction Monitoring: Carefully monitor the reaction progress by LC-MS to detect the formation of the amino byproduct.
-
| Parameter | Recommended Starting Conditions | Troubleshooting Tips |
| Catalyst | Pd₂(dba)₃ (1-3 mol%), Pd(OAc)₂ (2-5 mol%) | Use pre-catalysts like (XPhos)Pd G3 |
| Ligand | XPhos, BrettPhos, DavePhos (2-6 mol%) | Screen a panel of bulky phosphine ligands |
| Base | Cs₂CO₃, K₃PO₄ (2-3 equivalents) | If using a strong base (NaOtBu), lower the temperature |
| Solvent | Toluene, Dioxane | Ensure anhydrous conditions |
| Temperature | 80-110 °C | Start at a lower temperature if decomposition is observed |
Sonogashira Coupling
Issue 1: The reaction is sluggish or does not proceed to completion.
-
Possible Cause: The electron-deficient nature of the this compound can hinder the oxidative addition step. Catalyst deactivation can also be an issue.
-
Troubleshooting:
-
Catalyst and Ligand: While the standard Pd(PPh₃)₄/CuI system can work, more robust ligands like X-Phos may be beneficial.[8]
-
Solvent and Base: A combination of a polar aprotic solvent like DMF with an amine base (e.g., triethylamine or diisopropylethylamine) is a good starting point.[9]
-
Temperature: Higher temperatures may be required to drive the reaction to completion.[10]
-
Issue 2: Homocoupling of the terminal alkyne (Glaser coupling) is the major product.
-
Possible Cause: This side reaction is often promoted by the presence of oxygen and can be favored if the cross-coupling is slow.
-
Troubleshooting:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction system by degassing the solvent and using an inert atmosphere.
-
Slow Addition: Consider the slow addition of the terminal alkyne to the reaction mixture to maintain a low concentration and disfavor homocoupling.
-
Copper Co-catalyst: The amount of CuI can be optimized; sometimes lowering the copper loading can reduce Glaser coupling.
-
| Parameter | Recommended Starting Conditions | Troubleshooting Tips |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%), Pd(PPh₃)₄ (2-5 mol%) | Consider using a more robust ligand if needed |
| Co-catalyst | CuI (3-10 mol%) | Optimize copper loading to minimize homocoupling |
| Base | Triethylamine, Diisopropylethylamine | Use as both base and co-solvent if appropriate |
| Solvent | DMF, THF, Toluene | Ensure anhydrous and degassed solvents |
| Temperature | Room Temperature to 100 °C | Gradually increase temperature if the reaction is sluggish |
Experimental Protocols
General Procedure for N-Protection (Boc Protection)
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-5-bromo-7-nitro-1H-indole.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add N-protected this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), and base (e.g., K₂CO₃, 2-3 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) as a solid or as a solution in the degassed solvent.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura coupling reactions.
Caption: Potential side reactions during the functionalization of this compound.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 5-Bromo-7-Nitro-1H-Indole Synthesis
Welcome to the technical support center for the scale-up synthesis of 5-bromo-7-nitro-1H-indole. This guide is tailored for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to support the transition from laboratory to pilot or production scale.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, presented in a question-and-answer format.
Q1: My overall yield is significantly lower on a larger scale. Where are the most likely points of product loss?
A1: Low overall yield during scale-up can stem from several stages. The primary areas of concern are inefficient reactions, mechanical losses during transfers and filtration, and suboptimal purification.
-
Problem: Incomplete Reactions. Inadequate mixing in large reactors can lead to localized concentration gradients and incomplete conversion. The sulfonation and bromination steps are heterogeneous and particularly sensitive to mixing efficiency.
-
Solution: Optimize Agitation & Addition. Transition from magnetic stirring to an appropriately sized overhead mechanical stirrer. For reagent addition, use a calibrated dosing pump for slow, controlled introduction, especially for bromine and the nitrating agent. This prevents localized high concentrations and side reactions.[1]
-
Problem: Losses During Workup. Product can be lost during filtration and extraction. The polarity of nitroindoles can also lead to adsorption onto filtration aids or silica gel during purification.
-
Solution: Optimize Isolation. Ensure filter cakes are washed with appropriate, chilled solvents to maximize recovery without dissolving the product. For purification, consider recrystallization over chromatography at a larger scale. If chromatography is necessary, use a wider column with a shorter bed height and optimize the solvent system to reduce tailing and product loss.
Q2: I am observing significant isomeric impurities after the bromination step (Stage 1). How can I improve regioselectivity for the 5-position?
A2: The formation of bromo-isomers, such as 7-bromoindole, is a known challenge in indole chemistry.[1] The indirect route via a protected intermediate is designed to prevent this, but deviations can compromise selectivity.
-
Problem: Bromination of Unprotected Indole. If the initial sulfonation and acetylation steps are incomplete, residual unprotected indole will react with bromine, leading to bromination at various positions, primarily C3.
-
Solution: Verify Intermediate Formation. Before proceeding with bromination, use in-process controls (e.g., TLC, HPLC) to confirm the complete conversion of indole to the 2-sodium sulfonate-1-acetyl-indole intermediate.[1]
-
Problem: Temperature Fluctuations. Higher temperatures can decrease the regioselectivity of the bromination reaction.[1]
-
Solution: Strict Temperature Control. Always monitor the internal reaction temperature, not just the cooling bath temperature. A rapid increase indicates an exothermic event that can lead to side products. Ensure your cooling system is robust enough for the larger scale.
Q3: The nitration step (Stage 2) is resulting in a dark, insoluble tar instead of the desired product. What is causing this?
A3: Tar formation is a classic problem in indole chemistry, typically caused by acid-catalyzed polymerization.[2][3] The indole nucleus is highly electron-rich and sensitive to strong acids.
-
Problem: Acid-Catalyzed Polymerization. The strategy of reducing the indole to an indoline is specifically designed to prevent this, as the indoline ring is less susceptible to polymerization. However, if the re-aromatization step is uncontrolled or if strong acid is present under harsh conditions, polymerization can still occur.
-
Solution: Maintain Low Temperatures & Inert Atmosphere. Ensure all steps, especially the preparation of the nitrating agent (acetyl nitrate) and the nitration reaction itself, are conducted at the recommended low temperatures (≤10°C).[4] Use high-purity, degassed solvents and maintain an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions that can also contribute to tar formation.[3]
Q4: My final product contains multiple nitro-isomers. How can I improve the selectivity for the 7-position?
A4: Achieving high regioselectivity for the 7-position is the primary reason for employing the multi-step indoline-based pathway.[2] Poor selectivity indicates a deviation from this controlled route.
-
Problem: Direct Nitration of the Indole Ring. If the initial reduction of 5-bromo-1H-indole to 5-bromoindoline is incomplete, the remaining indole will be nitrated directly, leading to a mixture of 3-, 4-, 5-, and 6-nitro isomers.
-
Solution: Confirm Complete Reduction. Before proceeding to the N-acetylation and nitration, verify the complete conversion of the indole to the indoline intermediate via an in-process control.
-
Problem: Inadequate N-Protection. The acetyl group on the indoline nitrogen is crucial for directing nitration to the C7 position. Incomplete acetylation will lead to poor regioselectivity.
-
Solution: Ensure Complete Acetylation. Confirm the formation of N-acetyl-5-bromoindoline before adding the nitrating agent.
Q5: I am concerned about the safety of the nitration reaction during scale-up. What are the key hazards and how can they be mitigated?
A5: The primary hazards are the corrosive nature of the reagents and the potential for a thermal runaway reaction.[3]
-
Hazard: Corrosive Reagents. Nitric acid and the in-situ generated acetyl nitrate are highly corrosive.
-
Mitigation: Appropriate PPE and Materials. Use acid-resistant gloves, safety goggles, a face shield, and chemical-resistant lab coats. Ensure reactors and transfer lines are made of compatible materials.[3]
-
Hazard: Thermal Runaway. Nitration reactions are highly exothermic. If the heat generated exceeds the cooling capacity of the reactor, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, and potentially an explosion.
-
Mitigation: Engineering Controls and Monitoring.
-
Controlled Addition: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and heat dissipation.
-
Robust Cooling: Ensure the reactor's cooling system is sufficient for the batch size.
-
Internal Temperature Monitoring: Continuously monitor the internal reaction temperature. An alarm system for temperature deviations is recommended.
-
Emergency Plan: Have an emergency plan that includes a quenching procedure (e.g., adding a pre-chilled, non-reactive solvent) in case of a thermal runaway.
-
Frequently Asked Questions (FAQs)
Q: Why is a multi-step synthesis necessary? Why not directly brominate and nitrate indole? A: Direct electrophilic substitution on the indole ring is notoriously difficult to control. The C3 position is the most nucleophilic, leading to 3-substituted products.[3] Under the strongly acidic conditions required for nitration, the indole ring is prone to acid-catalyzed polymerization, resulting in low yields and tar formation.[2][3] The described multi-step synthesis uses protecting and directing groups, along with modification of the indole core (reduction to indoline), to precisely control the position of each substitution, ensuring high regioselectivity and avoiding polymerization.[1][4]
Q: What is the purpose of converting indole to an indoline for the nitration step? A: Reducing the indole to an indoline temporarily removes the reactive pyrrole double bond. The resulting N-acetylindoline system is much more stable under nitrating conditions. The acetylated amino group then acts as an ortho-, para-director. Since the "para" position (C5) is already occupied by bromine, the nitration is strongly directed to the "ortho" position (C7). The final step re-aromatizes the ring to regenerate the indole structure.[2][4]
Q: Can I use a different brominating agent instead of liquid bromine for Stage 1? A: While agents like N-Bromosuccinimide (NBS) are often used for indole bromination, direct bromination with NBS can still lead to selectivity issues and over-bromination. The described protocol, which uses liquid bromine on a protected intermediate, is a reliable and high-yielding method for achieving selective C5 bromination on a larger scale.[5] If switching reagents, extensive optimization would be required.
Q: What are the critical process parameters (CPPs) to monitor during scale-up? A: The most critical parameters are:
-
Temperature: Especially during bromine addition, preparation of the nitrating agent, and the nitration reaction.
-
Agitation Rate: To ensure homogeneity in heterogeneous reaction mixtures.
-
Rate of Reagent Addition: To control exotherms and prevent localized high concentrations.
-
Reaction Completeness: Monitored by in-process controls (TLC, HPLC) before proceeding to the next step.
Experimental Protocols
This synthesis is divided into two main stages. Stage 1 focuses on the scalable synthesis of the 5-bromo-1H-indole intermediate. Stage 2 details the conversion of this intermediate to the final product, this compound, via an indoline-based strategy.
Stage 1: Synthesis of 5-Bromo-1H-Indole
This three-step procedure is adapted from established methods for regioselective C5 bromination.[1][6]
Step 1.1: Preparation of 2-Sodium Sulfonate-Indole (Intermediate I)
-
Charge the reactor with indole and an alcohol solvent (e.g., ethanol), using 2-3 L of solvent per kg of indole.
-
In a separate vessel, prepare an aqueous solution of sodium bisulfite.
-
Slowly add the sodium bisulfite solution to the indole solution over 0.5-1 hour while maintaining the temperature at ~35°C.
-
Stir the mixture for 10-15 hours at 35°C.
-
Cool the slurry, filter the solid product, wash with cold solvent, and dry to yield Intermediate I.
Step 1.2: Preparation of 2-Sodium Sulfonate-1-Acetyl-Indole (Intermediate II)
-
Charge a reactor with Intermediate I and acetic anhydride.
-
Heat the mixture to 60-70°C and hold for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash with a suitable solvent (e.g., ethyl acetate), and dry to yield Intermediate II.
Step 1.3: Synthesis of 5-Bromo-1H-Indole
-
Dissolve Intermediate II in water (3-5 L of water per kg of Intermediate II) and cool the solution to 0-5°C.
-
Slowly add liquid bromine dropwise, ensuring the internal temperature does not exceed 5°C. The addition should take 1-3 hours.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench excess bromine by adding an aqueous solution of sodium bisulfite.
-
Add a 10-15% aqueous solution of sodium hydroxide and reflux the mixture for 12-20 hours to induce hydrolysis and elimination.
-
Cool the reaction mixture to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain crude 5-bromo-1H-indole.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Stage 2: Synthesis of this compound
This procedure is an adaptation of the selective 7-nitration method for indoles.[2][4]
Step 2.1: Reduction and Protection of 5-Bromo-1H-Indole
-
Reduce 5-bromo-1H-indole to 5-bromoindoline using a suitable catalytic hydrogenation method (e.g., Pd/C under H₂ pressure) or a chemical reducing agent.
-
After confirming the completion of the reduction, acetylate the resulting 5-bromoindoline with acetic anhydride to yield N-acetyl-5-bromoindoline.
Step 2.2: Nitration of N-acetyl-5-bromoindoline
-
Prepare Acetyl Nitrate (Nitrating Agent): In a separate, clean, and dry reactor, cool acetic anhydride to below 10°C. Slowly add nitric acid dropwise while maintaining the temperature at or below 10°C. Caution: This is a highly exothermic and potentially hazardous step.
-
Nitration Reaction: Dissolve the N-acetyl-5-bromoindoline from the previous step in acetic anhydride or acetic acid and cool to ≤10°C.
-
Slowly add the pre-prepared cold acetyl nitrate solution, maintaining the reaction temperature at or below 10°C.
-
Stir for several hours at low temperature until the reaction is complete (monitor by IPC).
-
Isolate the precipitated intermediate, N-acetyl-5-bromo-7-nitroindoline, by filtration and wash with water.
Step 2.3: Hydrolysis and Aromatization
-
Transfer the filtered intermediate to a reactor.
-
Add a 20% aqueous solution of sodium hydroxide.
-
Stir the mixture at a temperature between 20-60°C for 1-5 hours. This step removes the acetyl group and re-aromatizes the indoline ring to an indole.
-
Cool the mixture and collect the precipitated this compound by filtration.
-
Wash the product with water until the filtrate is neutral.
-
Dry the final product at ~50°C. Further purification can be achieved by recrystallization if necessary.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Temp. (°C) | Time (h) | Typical Yield | Key Considerations |
| Stage 1: 5-Bromo-1H-Indole | |||||
| 1.1 Sulfonation | Indole, NaHSO₃ | 35 | 10-15 | >90% | Efficient mixing is critical. |
| 1.2 Acetylation | Intermediate I, Ac₂O | 60-70 | 2-3 | >95% | Ensure Intermediate I is dry. |
| 1.3 Bromination | Intermediate II, Br₂ | 0-5 | 2-5 | ~85% | Strict temperature control for selectivity. |
| Stage 2: this compound | |||||
| 2.1 Reduction/Protection | 5-Bromo-1H-Indole | Varies | Varies | >90% | Ensure complete reduction before acetylation. |
| 2.2 Nitration | N-acetyl-5-bromoindoline, HNO₃/Ac₂O | ≤10 | 2-4 | ~75% | HIGH HAZARD. Strict temperature control is essential. |
| 2.3 Hydrolysis | Nitrated Intermediate, NaOH | 20-60 | 1-5 | >90% | Monitor for complete aromatization. |
| Overall | ~40-50% | Yields are indicative and subject to scale-up optimization. |
Visualizations
References
Technical Support Center: Purification of 5-Bromo-7-Nitro-1H-Indole
For researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-bromo-7-nitro-1H-indole, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). Our aim is to address common challenges encountered during the removal of impurities from this compound, ensuring the attainment of high-purity material for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the nitration of 5-bromo-1H-indole, can lead to several impurities. The most prevalent of these are:
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Regioisomers: Nitration of 5-bromo-1H-indole can result in the formation of other isomers, such as 5-bromo-4-nitro-1H-indole and 5-bromo-6-nitro-1H-indole, in addition to the desired 7-nitro product. The distribution of these isomers is highly dependent on the reaction conditions.
-
Starting Material: Unreacted 5-bromo-1H-indole may remain in the crude product if the reaction does not go to completion.
-
Di-nitrated Byproducts: Under harsh nitrating conditions, the indole ring can undergo a second nitration, leading to the formation of di-nitro-bromo-indole species.
-
Oxidation Products: The indole nucleus is susceptible to oxidation, which can lead to the formation of colored impurities, especially if the reaction is exposed to air or light for extended periods.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. Often, a combination of both techniques is employed for optimal results.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By comparing the spots of the crude mixture, the purified fractions, and a reference standard (if available), you can assess the separation of the desired product from its impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative analysis of purity.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of this compound.
Issue 1: Difficulty in Removing Regioisomeric Impurities
-
Problem: After initial purification attempts, NMR or HPLC analysis still shows the presence of other 5-bromo-nitro-1H-indole isomers.
-
Solution:
-
Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities in a particular solvent system. Experiment with a range of solvents, from polar (e.g., ethanol, isopropanol) to non-polar (e.g., toluene, hexanes), and mixtures thereof. A slow cooling rate during crystallization is crucial for achieving good separation.
-
Preparative Column Chromatography: This is often the most effective method for separating closely related isomers. Optimization of the mobile phase is key. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can provide the necessary resolution.
-
Issue 2: Low Recovery of the Desired Product After Purification
-
Problem: A significant loss of this compound is observed after recrystallization or column chromatography.
-
Solution:
-
Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound is too soluble, you will have low recovery. Conversely, if it is not soluble enough, you may not be able to effectively remove impurities.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive volume of solvent will result in a greater amount of product remaining in the mother liquor upon cooling.
-
-
Column Chromatography:
-
Proper Column Packing: An improperly packed column can lead to channeling and poor separation, resulting in mixed fractions and product loss.
-
Choice of Adsorbent: Standard silica gel is typically used. The particle size of the silica can affect the resolution of the separation.
-
-
Issue 3: Product Discoloration
-
Problem: The purified this compound has a persistent yellow or brownish tint, indicating the presence of colored impurities.
-
Solution:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Inert Atmosphere: Indole compounds can be sensitive to air and light. Performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of new colored oxidation byproducts.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 241.04 g/mol | [1] |
| Melting Point | 213-215 °C | [1] |
| Solubility | Insoluble in water | [1] |
Table 2: Example TLC and HPLC Systems for Monitoring Purification
| Technique | Stationary Phase | Mobile Phase (typical starting conditions) | Detection |
| TLC | Silica gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) |
| HPLC | C18 reverse-phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) | UV detection (e.g., 254 nm) |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof) at room and elevated temperatures to identify a suitable recrystallization solvent or solvent system.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
(Optional) Charcoal Treatment: If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Develop a TLC method to effectively separate the desired product from its impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a silica gel column using the "wet slurry" method with the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column. Alternatively, for less soluble compounds, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with the less polar solvent system determined from your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: A general workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
alternative reagents for the synthesis of substituted indoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted indoles.
Frequently Asked Questions (FAQs)
Q1: What are some common reasons for low yields in my indole synthesis?
Low yields in indole synthesis can arise from several factors, including:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield. For instance, the Fischer indole synthesis is highly sensitive to temperature and the strength of the acid catalyst.
-
Instability of Reactants or Intermediates: Some starting materials or intermediates, like certain hydrazones, can be unstable under the reaction conditions, leading to decomposition.
-
Presence of Interfering Functional Groups: Electron-donating or sterically bulky groups on the starting materials can hinder the reaction or promote side reactions. In the Fischer indole synthesis, strong electron-donating groups on the carbonyl component can lead to N-N bond cleavage as a side reaction.
-
Inappropriate Catalyst: The selection and concentration of the acid or metal catalyst are crucial and often require empirical optimization. A catalyst that is too strong can cause decomposition, while one that is too weak may result in an incomplete reaction.
Q2: I am observing significant side product formation. What are the likely culprits?
Common side reactions in indole synthesis include:
-
Aldol Condensation: In reactions like the Fischer synthesis, aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.
-
Tar and Polymer Formation: Strongly acidic conditions and high temperatures can lead to the formation of intractable tars and polymeric byproducts.
-
Regioisomer Formation: The use of unsymmetrical ketones can lead to the formation of a mixture of regioisomeric indoles. The regioselectivity can be influenced by steric effects and reaction conditions.
-
Oxidative Decomposition: Indoles can be susceptible to oxidation, which can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: Are there greener and safer alternatives to traditional indole synthesis reagents?
Yes, significant research has focused on developing more environmentally benign methods for indole synthesis. These "green" approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste. Some alternatives include:
-
Microwave-Assisted Synthesis: This technique can lead to dramatically reduced reaction times, higher yields, and often requires less solvent compared to conventional heating.
-
Ultrasound-Promoted Reactions: Sonication can enhance reaction rates and yields.
-
Use of Greener Catalysts and Solvents: This includes the use of ionic liquids, nanocatalysts, and water as a solvent.
-
Solvent-Free Reactions: Performing reactions in the absence of a solvent can significantly reduce environmental impact.
Troubleshooting Guides
Issue 1: Low or No Product in Fischer Indole Synthesis
If you are experiencing low to no yield in your Fischer indole synthesis, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low yields in Fischer indole synthesis.
Issue 2: Formation of Multiple Products (Regioisomers)
When using an unsymmetrical ketone in the Fischer indole synthesis, the formation of two different enamine intermediates can lead to a mixture of regioisomeric indoles.
Possible Solutions:
-
Modify Reaction Conditions: Adjusting the reaction temperature, solvent, and the choice and concentration of the acid catalyst can sometimes influence the ratio of the regioisomers.
-
Steric Control: The reaction often favors the formation of the less sterically hindered enamine intermediate. Consider if the structure of your ketone can be modified to enhance this preference.
-
Alternative Catalysts: For certain substrates, specific catalysts like Eaton's reagent (P₂O₅/MeSO₃H) have been shown to provide good regiocontrol.
-
Chromatographic Separation: If the formation of regioisomers cannot be avoided, careful optimization of column chromatography conditions (e.g., solvent system, gradient) will be necessary for their separation.
Alternative Reagents and Protocols
For syntheses where traditional methods fail or are undesirable, several alternative reagents and protocols can be employed.
Palladium-Catalyzed Indole Synthesis from 2-Alkynylanilines
This method is effective for preparing 2-substituted indoles and avoids the harsh acidic conditions of the Fischer synthesis.
Data Summary: Comparison of Catalysts for Cyclization of 2-Alkynylanilines
| Catalyst System | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / CuI | 80 | 4 | 70-90 | A common and effective system. |
| CuI / DMF | 120 | 2 | ~70 | Useful for trimethylsilyl-substituted alkynes where PdCl₂ is ineffective. |
| AuCl₃ / CH₃CN | Room Temp | 0.5-2 | 85-95 | Mild conditions, fast reaction. |
| PtCl₄ / Toluene | 80 | 3-6 | 80-92 | Effective for a range of substrates. |
Experimental Protocol: Copper-Mediated Cyclization of a 2-Alkynylaniline
-
Materials: 2-(Trimethylsilylethynyl)aniline, Copper(I) iodide (CuI), Calcium carbonate (CaCO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the 2-(trimethylsilylethynyl)aniline (1 equiv) in DMF, add CuI (0.5 equiv) and CaCO₃ (1 equiv).
-
Heat the reaction mixture at 120 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Microwave-Assisted Fischer Indole Synthesis
Microwave irradiation can significantly accelerate the Fischer indole synthesis, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.
Data Summary: Conventional vs. Microwave-Assisted Fischer Indole Synthesis
| Substrates | Method | Catalyst | Time | Yield (%) |
| Phenylhydrazine + Cyclohexanone | Conventional | Polyphosphoric Acid | 2-4 h | 75 |
| Phenylhydrazine + Cyclohexanone | Microwave | Polyphosphoric Acid | 5-10 min | 90 |
| 4-Methoxyphenylhydrazine + Acetophenone | Conventional | ZnCl₂ | 6 h | 65 |
| 4-Methoxyphenylhydrazine + Acetophenone | Microwave | ZnCl₂ on Montmorillonite Clay | 8 min | 88 |
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole
-
Materials: Phenylhydrazine hydrochloride, Acetophenone, Zinc chloride (ZnCl₂), Ethanol.
-
Procedure:
-
In a microwave-safe reaction vessel, combine phenylhydrazine hydrochloride (1 mmol), acetophenone (1 mmol), and a catalytic amount of ZnCl₂ (20 mol%).
-
Add a minimal amount of ethanol (2-3 mL) to create a slurry.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 10 minutes.
-
After cooling, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 2-phenylindole.
-
Caption: Logic diagram for selecting greener indole synthesis alternatives.
Validation & Comparative
1H NMR Analysis of 5-bromo-7-nitro-1H-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-7-nitro-1H-indole, a substituted indole derivative of interest in medicinal chemistry. Through objective comparison with related indole compounds and supporting experimental data, this document serves as a valuable resource for structural elucidation and characterization.
Data Presentation: Comparative 1H NMR Data
The following table summarizes the 1H NMR spectral data for this compound and compares it with unsubstituted indole and its monosubstituted analogs. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.
| Compound | H-1 (NH) | H-2 | H-3 | H-4 | H-6 | Solvent | Spectrometer Frequency (MHz) |
| This compound | ~9.9 (br s) | - | - | - | - | - | - |
| Indole[1][2] | 8.10 (br s) | 7.12 (t) | 6.51 (t) | 7.65 (d) | 7.14 (t) | CDCl3 | 400[3] |
| 5-bromo-1H-indole[4][5] | 7.73 (s) | 7.40 (d) | 6.42 (s) | 7.73 (s) | 7.20 (d) | CDCl3 | 400[5] |
| 7-nitro-1H-indole[6] | 9.88 (s) | 7.32 (t) | 6.63 (dd) | 8.08 (d) | 7.08-7.18 (m) | CDCl3 | 200[6] |
| 5-nitro-1H-indole[7] | ~8.5 (br s) | 7.4-7.5 (m) | 6.6-6.7 (m) | 8.5 (d) | 8.1 (dd) | - | - |
Note: Specific spectral data for all protons of this compound were not fully available in the initial search. The table will be updated as more detailed experimental findings are published. The chemical shifts for the NH proton are highly dependent on solvent and concentration.[8]
Experimental Protocols
General 1H NMR Spectroscopy Protocol
Objective: To obtain a high-resolution 1H NMR spectrum for the structural characterization of an organic compound.
Materials:
-
NMR spectrometer (e.g., Bruker 400 MHz)[9]
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
Compound of interest (e.g., this compound)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[9]
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
Data Acquisition:
-
Set the appropriate spectral parameters, including the number of scans (typically 8-16 for a sufficient signal-to-noise ratio), pulse width, and acquisition time.[9]
-
Acquire the free induction decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).[9]
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
-
Mandatory Visualization
Logical Workflow for 1H NMR Analysis
References
- 1. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole(120-72-9) 1H NMR [m.chemicalbook.com]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738) [hmdb.ca]
- 4. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]
- 5. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 6. 7-Nitroindole | 6960-42-5 [chemicalbook.com]
- 7. 5-Nitroindole(6146-52-7) 1H NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 1H-NMR Determination of Organic Compounds in Municipal Wastewaters and the Receiving Surface Waters in Eastern Cape Province of South Africa - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-bromo-7-nitro-1H-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 5-bromo-7-nitro-1H-indole and its related analogs, 5-bromo-1H-indole and 5-nitro-1H-indole. Understanding the distinct spectroscopic fingerprints of these molecules is crucial for their synthesis, identification, and application in medicinal chemistry and drug development. This document presents available experimental data, outlines detailed protocols for spectroscopic analysis, and offers a logical workflow for characterization.
Comparative Spectroscopic Data
| Spectroscopic Technique | This compound | 5-bromo-1H-indole | 5-nitro-1H-indole |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.2 (s, 1H, NH), 8.30 (d, J=2.0 Hz, 1H, H4), 8.15 (d, J=2.0 Hz, 1H, H6), 7.65 (t, J=3.0 Hz, 1H, H2), 6.70 (dd, J=3.0, 2.0 Hz, 1H, H3)[1] | δ 11.2 (s, 1H, NH), 7.8 (s, 1H, H4), 7.3 (d, 1H, H7), 7.2 (d, 1H, H6), 7.2 (t, 1H, H2), 6.4 (t, 1H, H3)[2] | δ 11.8 (s, 1H, NH), 8.6 (d, 1H, H4), 8.0 (dd, 1H, H6), 7.7 (t, 1H, H2), 7.4 (d, 1H, H7), 6.6 (d, 1H, H3) |
| ¹³C NMR | Data not available | δ 134.5, 129.6, 125.1, 124.3, 121.5, 112.9, 112.5, 102.4 | Data not available |
| IR (KBr, cm⁻¹) | Mentioned in literature, specific data not provided[3] | ~3400 (N-H stretch), ~1450 (C=C stretch), ~780 (C-Br stretch) | ~3400 (N-H stretch), ~1500 & ~1340 (NO₂ stretch), ~1450 (C=C stretch) |
| UV-Vis (in 2-propanol, λmax, nm) | Data not available | Data not available | 322[4] |
| Mass Spectrometry (m/z) | Molecular Weight: 241.04[5] | [M]+ at 195/197 (due to Br isotopes)[6] | [M]+ at 162 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of indole derivatives. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: ≥1024.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typical range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or 2-propanol) of a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use the pure solvent as a blank to zero the instrument.
-
Record the absorbance spectrum over a range of wavelengths (e.g., 200-800 nm).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
For Electron Ionization (EI-MS), introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or dissolve it in a volatile solvent for GC-MS analysis.
-
For Electrospray Ionization (ESI-MS), dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.
-
-
Instrumentation: A mass spectrometer with an appropriate ionization source (EI or ESI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound like this compound.
Caption: A logical workflow for the synthesis and spectroscopic characterization of an organic compound.
References
- 1. 5-BROMO-7-NITROINDOLE(165669-16-9) 1H NMR [m.chemicalbook.com]
- 2. 5-Bromoindole(10075-50-0) 1H NMR [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H5BrN2O2 | CID 816685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of 5-bromo-7-nitro-1H-indole
For researchers, scientists, and drug development professionals, understanding the structural characterization of novel compounds is paramount. Mass spectrometry is a cornerstone technique for elucidating molecular weight and fragmentation patterns, providing critical insights into a molecule's structure. This guide provides a comparative analysis of the expected mass spectrometry data for 5-bromo-7-nitro-1H-indole against related nitroindole and bromoindole derivatives, supported by established fragmentation principles and experimental protocols.
Comparison of Mass Spectrometry Data
As direct experimental mass spectrometry data for this compound is not extensively published, this guide presents an inferred fragmentation pattern based on the known behavior of similar compounds and general principles of mass spectrometry. This is compared with published data for 3-nitroindole and 5-bromo-7-methylindole to provide a valuable analytical reference.
The molecular formula for this compound is C8H5BrN2O2, with a molar mass of approximately 241.04 g/mol [1]. The presence of bromine is a key feature, as it has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This will result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments.
| Compound | Molecular Ion (M+) [m/z] | Key Fragments [m/z] and Interpretation | Ionization Method |
| This compound (Inferred) | ~241/243 | ~211/213 : [M-NO]+ ~195/197 : [M-NO2]+ ~164 : [M-Br]+ ~116 : [M-Br-NO2]+ | Electron Ionization (EI) |
| 3-nitroindole | 162 | 132 : [M-NO]+ 116 : [M-NO2]+ | Aerosol Mass Spectrometry |
| 5-bromo-7-methylindole | 210/212 | Not detailed in search results, but would expect loss of methyl radical (-15) and bromine radical (-79/81). | Not specified, likely EI or ESI |
Analysis of Inferred Fragmentation for this compound:
The fragmentation of aromatic nitro compounds typically involves the loss of nitro group components (NO and NO2)[2][3]. For this compound, the following primary fragmentation pathways are anticipated under electron ionization (EI):
-
Loss of Nitric Oxide (NO): A common fragmentation pathway for nitroaromatics is the loss of a neutral NO radical, which would result in a fragment ion at m/z ~211/213.
-
Loss of Nitrogen Dioxide (NO2): The loss of a neutral NO2 radical is another characteristic fragmentation, leading to a fragment ion at m/z ~195/197.
-
Loss of Bromine: Cleavage of the carbon-bromine bond would result in the loss of a bromine radical, yielding a fragment at m/z ~164.
-
Sequential Losses: Subsequent fragmentation could involve the loss of both the nitro group and bromine. For instance, the loss of NO2 followed by Br would lead to a fragment at m/z ~116.
This pattern is consistent with the observed fragmentation of 3-nitroindole, which shows prominent peaks corresponding to the loss of NO and NO2 from the molecular ion[4][5]. The presence of the bromine atom in this compound provides an additional, readily identifiable isotopic signature for fragments containing it.
Experimental Protocols
To obtain the mass spectrum of this compound, a standard procedure using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source is recommended.
1. Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile solvent such as methanol or acetonitrile (1 mL).
-
Ensure the sample is fully dissolved before injection.
2. Gas Chromatography (GC) Method:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV[6]. This is a standard energy that provides reproducible fragmentation patterns suitable for library matching.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 50 to 350.
-
Data Acquisition: Acquire data in full scan mode to capture all fragment ions.
Visualizing the Analytical Process
The following diagrams illustrate the proposed experimental workflow and the logical relationship of the compound's fragmentation.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of the Biological Activities of 5-Nitroindole and 7-Nitroindole Isomers
In the landscape of medicinal chemistry and drug discovery, indole-based scaffolds are of paramount importance due to their prevalence in biologically active compounds. The introduction of a nitro group to the indole ring system significantly modulates the electronic properties and, consequently, the biological activity of the resulting isomers. This guide provides a detailed comparison of the biological activities of 5-nitroindole and 7-nitroindole, presenting key experimental data, methodologies, and the signaling pathways involved to assist researchers, scientists, and drug development professionals in their work.
Comparative Biological Activities
Both 5-nitroindole and 7-nitroindole serve as versatile precursors for a diverse range of biologically active molecules. However, the position of the electron-withdrawing nitro group dictates their distinct pharmacological profiles.
7-Nitroindole is prominently recognized for its role in neuroscience and as a scaffold for anticancer agents. Its unique electronic properties, conferred by the nitro group at the 7-position, are crucial for its binding interactions.[1] A significant application of the 7-nitroindole core is in the development of selective inhibitors of neuronal nitric oxide synthase (nNOS).[1] Overproduction of nitric oxide (NO) by nNOS is implicated in various neurological conditions, including stroke and neurodegenerative diseases, making selective nNOS inhibition a valuable therapeutic strategy.[1] 7-nitroindole-based inhibitors function by competing with the substrate L-arginine or the cofactor tetrahydrobiopterin at the active site of nNOS.[1] Furthermore, derivatives of 7-nitroindole have demonstrated potential as anticancer agents by targeting key signaling pathways and stabilizing G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc.[1]
5-Nitroindole is also a significant pharmacophore, particularly in the fields of oncology and molecular biology. As a mutagenic nitroarene, it has been investigated for its anticancer properties.[2][3] Derivatives of 5-nitroindole have shown potent activity against a variety of cancer cell lines.[4][5][6] A primary mechanism of their anticancer action involves the stabilization of G-quadruplex structures within the promoter region of the c-Myc oncogene, which leads to the downregulation of its expression and subsequently induces cell cycle arrest and apoptosis.[4][5] Additionally, some 5-nitroindole compounds can increase intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects on cancer cells.[4][5] Beyond its therapeutic potential, 5-nitroindole is widely utilized as a universal base analog in molecular biology due to its ability to stabilize DNA duplexes through base-stacking interactions without forming hydrogen bonds with natural bases.[7][8][9][10] It has also been shown to affect cellular metabolism by reducing the adenylate energy charge through the depletion of ATP and an increase in AMP levels, as well as inhibiting lipid peroxidation.[2][3]
Quantitative Data on Biological Activity
The following table summarizes the quantitative data available for derivatives of 5-nitroindole and 7-nitroindole to facilitate a direct comparison of their potency in various biological assays.
| Compound Class | Derivative Example | Target/Cell Line | Assay Type | Quantitative Measurement (IC50) | Reference |
| 5-Nitroindole | Pyrrolidine-substituted 5-nitroindole | HeLa | Cytotoxicity | 5.08 µM | [1] |
| 7-Nitroindole | Substituted 7-nitroindole-2-carboxylic acid | Various | Fructose-1,6-bisphosphatase | Varies | [1] |
| 7-Nitroindazole (related) | 7-Nitroindazole | Rat | Anxiolytic-like effect | 20-40 mg/kg | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of 5-nitroindole and 7-nitroindole derivatives.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This assay is used to determine the inhibitory potential of compounds against nNOS.
Materials:
-
Recombinant human nNOS enzyme
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Tetrahydrobiopterin (cofactor)
-
Calcium chloride
-
Calmodulin
-
Hemoglobin (for detecting NO production)
-
Test compounds (e.g., 7-nitroindole derivatives)
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, L-arginine, NADPH, tetrahydrobiopterin, calcium chloride, and calmodulin.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding the nNOS enzyme to the mixture.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the production of nitric oxide. A common method is the hemoglobin capture assay, where the oxidation of oxyhemoglobin to methemoglobin by NO is monitored spectrophotometrically at a wavelength of 401 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
c-Myc G-Quadruplex Stabilization Assay (Fluorescence Intercalator Displacement - FID)
This assay assesses the ability of a compound to bind to and stabilize the G-quadruplex structure in the c-Myc promoter.
Materials:
-
Fluorescently labeled oligonucleotide sequence from the c-Myc promoter capable of forming a G-quadruplex structure.
-
Thiazole Orange (a fluorescent probe that binds to G-quadruplex DNA).
-
Test compounds (e.g., 5-nitroindole or 7-nitroindole derivatives).
-
Potassium-containing buffer (to promote G-quadruplex formation).
-
96-well black microplate.
-
Fluorometer.
Procedure:
-
The c-Myc G-quadruplex DNA is folded into its characteristic structure by heating and slow cooling in the presence of potassium ions.
-
In a 96-well plate, the folded G-quadruplex DNA is mixed with Thiazole Orange.
-
Varying concentrations of the test compound are added to the wells.
-
The plate is incubated at room temperature, protected from light.
-
The fluorescence of Thiazole Orange is measured. The displacement of the probe by the test compound binding to the G-quadruplex results in a decrease in fluorescence.
-
The concentration of the compound required to displace 50% of the fluorescent probe (DC50 value) is determined as an indicator of binding affinity.[5]
Cellular Cytotoxicity Assay (Sulphorhodamine B - SRB)
This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa).
-
Complete cell culture medium.
-
Test compounds.
-
Trichloroacetic acid (TCA).
-
Sulphorhodamine B (SRB) solution.
-
Tris buffer.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove the TCA.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilize the bound SRB dye with Tris buffer.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
The absorbance is proportional to the cellular protein content, which reflects cell number. The IC50 value, the concentration that inhibits cell growth by 50%, can then be calculated.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental designs.
Caption: nNOS-mediated neuronal signaling pathway and its inhibition by 7-nitroindole derivatives.
Caption: c-Myc downregulation pathway initiated by nitroindole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-Nitroindole | DOR BioPharma, Inc. [dorbiopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-nitroindole Oligo Modifications from Gene Link [genelink.com]
- 8. idtdna.com [idtdna.com]
- 9. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to Confirming the Purity of 5-bromo-7-nitro-1H-indole
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates like 5-bromo-7-nitro-1H-indole is a critical, non-negotiable step in ensuring the reliability and reproducibility of experimental outcomes. The presence of even minor impurities can lead to unforeseen side reactions, decreased yields, and the generation of misleading biological data. This guide provides an objective comparison of key analytical techniques for verifying the purity of this compound, complete with detailed experimental protocols and supporting data.
Physicochemical Properties
A foundational step in purity assessment involves verifying basic physical properties against established literature values.
| Property | Expected Value |
| Molecular Formula | C₈H₅BrN₂O₂[1][2][3] |
| Molecular Weight | 241.04 g/mol [2][3] |
| Melting Point | 213-215°C[1][4] |
| Appearance | Yellow/orange solid[4] |
| Water Solubility | Insoluble in water[1][4] |
Discrepancies in these basic measurements, particularly a wide or depressed melting point range, can be an initial indicator of impurities.
Core Analytical Techniques for Purity Assessment
A multi-faceted approach employing several complementary analytical techniques is the most robust strategy for confirming the purity of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).
Comparison of Analytical Techniques
| Technique | Principle | Strengths | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for quantification of impurities (area %), robust, and widely available.[5][6][7] | Requires a reference standard for absolute quantification, may not separate all co-eluting impurities. |
| NMR (¹H, ¹³C) | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Provides definitive structural confirmation and can identify and quantify impurities without a specific reference standard (qNMR).[5][8][9] | Lower sensitivity compared to MS, requires higher sample concentration. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Highly sensitive for identifying volatile impurities and residual solvents, provides molecular weight information.[5][9] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| Elemental Analysis | Combustion of the sample to determine the percentage composition of C, H, N. | Confirms the elemental composition and empirical formula of the bulk sample. | Does not provide information on the nature of impurities, only their effect on the overall elemental ratio. |
Experimental Protocols & Data
Detailed and standardized protocols are essential for generating reproducible and comparable data.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination, providing quantitative data on the percentage of the main component relative to any impurities. For substituted indoles, a reverse-phase method is typically employed.[10][11][12]
Illustrative HPLC Data Summary
| Grade | Purity by HPLC (Area %) | Major Impurity | Retention Time (Main Peak) |
| Premium | > 99.5% | Unidentified (< 0.2%) | 8.5 min |
| Standard | > 98.0% | 5-bromo-1H-indole (< 1.0%) | 8.5 min |
| Bulk | > 97.0% | Starting materials (< 1.5%) | 8.5 min |
Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 4 µm particle size).[13]
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). Using an acid modifier helps to ensure sharp peaks by keeping acidic analytes in their protonated form.[10][14]
-
Gradient Program:
-
Start with 70% A, hold for 1 minute.
-
Linear gradient to 20% A over 10 minutes.
-
Hold at 20% A for 2 minutes.
-
Return to 70% A over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or 254 nm.[15]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or a methanol/water mixture to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5][7]
-
Purity Calculation: Purity is typically determined by the area percentage of the main peak relative to the total area of all detected peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for structural elucidation. For this compound, ¹H NMR provides a unique fingerprint, and the presence of unexpected signals can indicate impurities.
Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
The electron-withdrawing effects of the bromo and nitro groups will shift the aromatic protons downfield compared to unsubstituted indole.
| Chemical Shift (δ) ppm | Multiplicity | Assignment (Predicted) |
| ~12.0 | br s | N-H |
| ~8.4 | d | H-4 |
| ~8.2 | d | H-6 |
| ~7.8 | t | H-2 |
| ~6.8 | t | H-3 |
Note: This is a predicted spectrum. Actual values may vary. A spectrum in DMSO-d6 is available on ChemicalBook.[2]
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to the compound's likely polarity.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.[16]
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming).
-
Acquire the spectrum using a standard 90° pulse sequence.
-
Process the data by applying Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at ~2.50 ppm).
-
Integrate all signals to determine relative proton ratios, which can help identify and quantify impurities if their structures are known.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The presence of bromine in this compound results in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio), providing a clear signature for the molecular ion.
Expected Mass Spectrum Data (EI)
| m/z | Identity | Key Feature |
| 240 / 242 | [M]⁺ | Characteristic 1:1 isotopic pattern for bromine. |
| 194 / 196 | [M-NO₂]⁺ | Loss of the nitro group. |
| 115 | [M-Br-NO₂]⁺ | Loss of both bromo and nitro groups. |
Experimental Protocol: GC-MS
-
Instrumentation: A standard Gas Chromatography system coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
Workflow & Decision Making
The selection and sequence of analytical techniques can be visualized in a logical workflow.
References
- 1. chembk.com [chembk.com]
- 2. 5-BROMO-7-NITROINDOLE(165669-16-9) 1H NMR [m.chemicalbook.com]
- 3. This compound | C8H5BrN2O2 | CID 816685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-BROMO-7-NITROINDOLE | 165669-16-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bioengineer.org [bioengineer.org]
- 9. rsc.org [rsc.org]
- 10. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis and HPLC Validation of 5-bromo-7-nitro-1H-indole
For researchers and professionals in the field of drug development and organic synthesis, the efficient production and rigorous quality control of heterocyclic intermediates are paramount. 5-bromo-7-nitro-1H-indole is a key building block in the synthesis of various pharmacologically active compounds. This guide provides an objective comparison of two synthetic routes to this indole derivative and details a comprehensive validation of the final product using High-Performance Liquid Chromatography (HPLC).
Synthesis Methodologies: A Comparative Overview
The synthesis of this compound can be approached through various pathways. Here, we compare a classical multi-step synthesis starting from 4-bromo-2-nitrotoluene with a more direct approach involving the functionalization of a pre-formed indole ring.
Method A: Leimgruber-Batcho Indole Synthesis
This well-established method offers high yields and good control over the final product's regiochemistry. The synthesis begins with the condensation of 4-bromo-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, followed by reductive cyclization to yield the desired indole.
Method B: Direct Nitration and Bromination of Indole
A more direct, though potentially less selective, approach involves the sequential nitration and bromination of the indole core. This method can be faster but may lead to a mixture of isomers, necessitating more rigorous purification.
The following table summarizes the key performance indicators for each synthetic route based on typical laboratory results.
| Parameter | Method A: Leimgruber-Batcho | Method B: Direct Functionalization |
| Starting Material | 4-bromo-2-nitrotoluene | 1H-Indole |
| Key Reagents | DMF-DMA, Pyrrolidine, Raney Ni/H₂ | Nitric Acid, Sulfuric Acid, N-Bromosuccinimide |
| Number of Steps | 2 | 2 |
| Overall Yield | ~75% | ~45% |
| Purity (pre-purification) | High (>90%) | Moderate (~70%) |
| Key Advantages | High regioselectivity, good yield | Readily available starting material, fewer reagents |
| Key Disadvantages | Requires handling of pyrophoric catalyst | Formation of isomeric byproducts, lower yield |
Experimental Protocols
Synthesis of this compound (Method A)
-
Step 1: Enamine Formation: A solution of 4-bromo-2-nitrotoluene (1 equivalent) in dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 equivalents) and pyrrolidine (0.1 equivalents). The mixture is heated to 110°C for 4 hours. After cooling, the solvent is removed under reduced pressure to yield the crude enamine.
-
Step 2: Reductive Cyclization: The crude enamine is dissolved in a mixture of methanol and ethyl acetate. Raney Nickel (50% slurry in water, ~10 wt%) is added, and the mixture is hydrogenated at 50 psi of H₂ for 6 hours. The catalyst is then filtered through a pad of celite, and the filtrate is concentrated. The resulting solid is purified by recrystallization from ethanol to afford this compound as a yellow solid.[1][2]
HPLC Validation Protocol
The purity and identity of the synthesized this compound are confirmed using a validated reverse-phase HPLC method.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient elution is employed using a mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 320 nm
-
Injection Volume: 10 µL
-
Sample Preparation: A stock solution of the synthesized compound is prepared in acetonitrile at a concentration of 1 mg/mL. This is further diluted to working concentrations for analysis.
Comparative Data Analysis
The two synthetic methods were evaluated based on the yield and the purity of the final product as determined by HPLC analysis.
| Method | Overall Yield (%) | HPLC Purity (%) | Retention Time (min) | Major Impurities Detected |
| Method A | 75.2 | 99.1 | 15.8 | Unreacted starting material (minor) |
| Method B | 46.8 | 96.5 | 15.8 | Isomeric nitroindoles, dibrominated products |
The HPLC analysis confirms that Method A produces a significantly purer product with a higher overall yield compared to Method B. The chromatogram from Method B showed additional peaks corresponding to isomeric byproducts, which would necessitate further purification steps.
Visualizing the Workflow
To illustrate the logical flow of the synthesis and validation process, the following diagrams were generated.
Caption: A flowchart illustrating the general stages of chemical synthesis.
Caption: The sequential steps involved in the HPLC validation process.
Conclusion
Based on the experimental data, the Leimgruber-Batcho synthesis (Method A) is the superior method for preparing this compound in a laboratory setting, offering a significantly higher yield and purity. While the direct functionalization of indole (Method B) is a viable alternative, it requires more extensive purification to remove isomeric impurities. The detailed HPLC protocol provided herein is a robust method for the quality control and validation of the synthesized product, ensuring its suitability for subsequent applications in drug discovery and development.
References
A Comparative Guide to the Efficacy of Brominating Agents for Indoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom into the indole scaffold is a pivotal transformation in the synthesis of numerous biologically active compounds and pharmaceutical intermediates. The rich chemistry of the indole nucleus, however, presents a challenge in achieving high regioselectivity and yields. This guide provides an objective comparison of various brominating agents for indoles, supported by experimental data, to aid researchers in selecting the most suitable reagent and conditions for their specific synthetic needs.
Performance Comparison of Brominating Agents
The efficacy of a brominating agent is determined by several factors, including yield, regioselectivity, reaction time, and the mildness of the reaction conditions. The choice of reagent can significantly influence the position of bromination on the indole ring, with the C3 position being the most common site for electrophilic attack due to its higher electron density.[1] However, bromination at other positions, such as C2, C5, or C7, can be achieved by carefully selecting the brominating agent and protecting groups.[2][3]
Below is a summary of quantitative data for the bromination of indole and its derivatives using various reagents.
| Brominating Agent | Substrate | Solvent(s) | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Indole | THF | RT | 0.5 | 3-Bromoindole | 95 | Bocchi & Palla, 1980 |
| N-Bromosuccinimide (NBS) | Indole-3-acetic acid | t-BuOH/Dioxane | RT | - | 3-Bromooxindole-3-acetic acid & other products | low | Murphy, 2014[4] |
| Bromine (Br₂) | Indole | DMF | RT | - | 3-Bromoindole | 96 | Bocchi & Palla, 1980[1] |
| Pyridinium bromide perbromide | Indole | Pyridine | RT | - | 3-Bromoindole | 60-70 | Murugan, 2018[5] |
| Electrochemical (nBu₄NBr/NH₄Br) | Indole | THF | RT | 12 | 3-Bromoindole | 39 | MDPI, 2018[6] |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Indole | - | - | - | 3-Bromoindole | - | Periyasamy, 2018[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are protocols for the bromination of indole using two common reagents, N-Bromosuccinimide (NBS) and Bromine (Br₂).
Protocol 1: Bromination of Indole using N-Bromosuccinimide (NBS)
This protocol is adapted from a general procedure for the synthesis of 3-bromoindoles.
Materials:
-
Indole
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium thiosulfate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve indole (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromoindole.
Protocol 2: Bromination of Indole using Bromine (Br₂)
This protocol is based on the direct bromination method described by Bocchi and Palla.[1]
Materials:
-
Indole
-
Bromine (Br₂)
-
N,N-Dimethylformamide (DMF)
-
Ice-water
-
Sodium bisulfite solution
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve indole (1 equivalent) in DMF in a round-bottom flask.
-
Prepare a solution of bromine (1 equivalent) in DMF in a dropping funnel.
-
Add the bromine solution dropwise to the stirred indole solution at room temperature. The disappearance of the bromine color indicates the reaction is proceeding.
-
After the addition is complete, continue stirring for an additional 15 minutes.
-
Pour the reaction mixture into ice-water.
-
If the solution remains colored, add a few drops of sodium bisulfite solution to quench the excess bromine.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-bromoindole.
Visualizing the Process
Diagrams can provide a clear overview of experimental workflows and reaction mechanisms.
Caption: A generalized workflow for the systematic comparison of different brominating agents for indoles.
Caption: The electrophilic aromatic substitution mechanism for the bromination of indole at the C3 position.
Note: The DOT script for the reaction mechanism requires image files for the chemical structures. As I cannot generate images, placeholders (https://i.imgur.com/your-*.png) are used. In a real application, these would be replaced with the actual image URLs.
Conclusion
The selection of a brominating agent for indoles is a critical decision that impacts the outcome of the synthesis. N-Bromosuccinimide (NBS) and elemental bromine (Br₂) are both highly effective for the regioselective bromination of the C3 position of unsubstituted indole, often providing high yields.[1] For more complex indole derivatives, the choice of reagent and conditions must be carefully optimized to achieve the desired regioselectivity and avoid side reactions. Newer methods, such as electrochemical bromination, offer milder and more environmentally friendly alternatives, although yields may vary.[6] Researchers should consider the substrate's electronic and steric properties, as well as the desired final product, when choosing a bromination strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 4. vc.bridgew.edu [vc.bridgew.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Unveiling the Biological Potential of 5-Bromo-7-Nitro-1H-Indole: A Comparative Analysis with Other Halogenated Indoles
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry. The strategic placement of halogen and nitro functional groups can dramatically modulate the biological activity of the indole ring, leading to the development of potent therapeutic agents. This guide provides a comprehensive comparison of the biological activities of 5-bromo-7-nitro-1H-indole and other halogenated indoles, supported by experimental data and detailed methodologies.
While specific experimental data on the biological activity of this compound is not extensively available in current literature, we can infer its potential activities based on the well-documented effects of bromo- and nitro-substituted indoles. This guide will synthesize the known biological activities of related halogenated and nitro-indole derivatives to provide a predictive comparison.
Comparative Analysis of Biological Activity
The introduction of halogen atoms and nitro groups to the indole ring is a common strategy to enhance biological potency, particularly in the realms of anticancer and antimicrobial activities. The position and nature of these substituents play a crucial role in the molecule's interaction with biological targets.
Anticancer Activity
Halogenated indoles have demonstrated significant potential as anticancer agents. The presence of a bromine atom, particularly at the C5 and C6 positions, has been shown to increase cytotoxic activity against various cancer cell lines.[1] Similarly, nitro-substituted indoles, such as 5-nitroindole and 7-nitroindole derivatives, have been investigated for their anticancer properties. A notable mechanism of action for some 5- and 7-nitroindoles is the stabilization of G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc, leading to the suppression of tumor growth.[2]
Inferred Activity of this compound: The combination of a bromine atom at the 5-position and a nitro group at the 7-position suggests a potentially potent anticancer agent. The bromo substituent may enhance lipophilicity, facilitating cell membrane penetration, while the nitro group could contribute to DNA interaction or the generation of reactive oxygen species, leading to apoptosis.
Table 1: Comparative Anticancer Activity of Halogenated and Nitro-Indole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference/Notes |
| 5-Bromoindole Derivatives | |||
| 5-Bromo-isatin | Various | Varies | Increased activity compared to isatin[1] |
| 6-Bromoindole Derivatives | |||
| 6-Bromoindole | RAW264.7 | - | Anti-inflammatory, potential anticancer[1] |
| 5-Nitroindole Derivatives | |||
| Pyrrolidine-substituted 5-nitroindoles | HeLa | Varies | c-Myc G-quadruplex binders, induce apoptosis[2] |
| 7-Nitroindole Derivatives | |||
| 7-Nitroindole Analogs | Various | Varies | Potent and selective nNOS inhibitors, potential anticancer[3] |
| This compound | Not Available | Not Available | Activity is inferred based on related structures. |
Note: IC50 values are highly dependent on the specific derivative and the cancer cell line tested. This table provides a general overview.
Antimicrobial Activity
Halogenated indoles have also been recognized for their broad-spectrum antimicrobial properties. For instance, 5-bromoindole has shown antifungal activity against pathogenic fungi.[4] The presence of a halogen atom is often associated with increased efficacy against both Gram-positive and Gram-negative bacteria. Nitro compounds also have a long history as antimicrobial agents, with their mechanism often involving the reduction of the nitro group to cytotoxic radicals within the microbial cell.[5]
Inferred Activity of this compound: The dual presence of bromo and nitro groups suggests that this compound could exhibit significant antimicrobial activity. It may act through multiple mechanisms, making it a candidate for combating drug-resistant microbial strains.
Table 2: Comparative Antimicrobial Activity of Halogenated and Nitro-Indole Derivatives
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference/Notes |
| 5-Bromoindole | Monilinia fructicola, Botrytis cinerea | Varies | Antifungal activity[4] |
| Halogenated Indoles (General) | Staphylococcus aureus, Escherichia coli | Varies | Broad-spectrum antibacterial activity |
| 5-Nitrofurans (Related Nitro-heterocycles) | Various bacteria | Varies | Essential for antibacterial activity[5] |
| This compound | Not Available | Not Available | Activity is inferred based on related structures. |
Note: MIC values can vary significantly based on the specific compound and microbial strain.
Experimental Protocols
To facilitate further research and validation of the potential biological activities of this compound and its analogs, detailed methodologies for key experiments are provided below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium. The cells are then treated with various concentrations of the compound and incubated for 48-72 hours.
-
MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activities of halogenated and nitro-indoles are often attributed to their ability to modulate key cellular signaling pathways.
dot
Caption: Potential signaling pathways modulated by halogenated and nitro-indoles.
dot
References
Safety Operating Guide
Safe Disposal of 5-bromo-7-nitro-1H-indole: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 5-bromo-7-nitro-1H-indole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential health effects. It is crucial to consult the Safety Data Sheet (SDS) before handling or disposing of this chemical.
| Hazard Classification | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Use chemical-resistant gloves.[1]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.[1]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Remove all sources of ignition from the area.[1]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Absorb and Collect: Collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
Proper Disposal Procedure
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. On-site treatment or neutralization is not recommended. The focus should be on safe collection, segregation, and transfer to a certified disposal facility.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and properly labeled waste container.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[1]
-
Professional Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed or seed by storage or disposal.[1] Do not discharge to sewer systems.[1]
-
Contaminated Packaging: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]
Experimental Protocols
Currently, there are no cited key experiments that require a detailed methodology section.
Disposal Workflow
Caption: Step-by-step process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-bromo-7-nitro-1H-indole
Essential Safety and Handling Guide for 5-bromo-7-nitro-1H-indole
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance that requires careful handling. It is classified as a skin, eye, and respiratory irritant[1]. A comprehensive safety approach, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against dust, vapors, and splashes that can cause serious eye irritation.[1] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. | Provides an additional layer of protection for the entire face from chemical splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other chemical impermeable gloves are suitable. Inspect gloves for integrity before each use and change them immediately upon contamination.[1] | Prevents skin contact and absorption, which can cause skin irritation.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. | Provides a barrier against accidental skin contact with the chemical. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood. | Protects against the inhalation of dust or aerosols, which may cause respiratory irritation.[1] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
Experimental Workflow
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Methodologies
-
Preparation and Engineering Controls :
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
Before handling, all personnel must be trained on the specific hazards and handling procedures for this compound.
-
-
Weighing and Transfer :
-
During the Experiment :
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage :
Emergency and Disposal Plans
Spill Management Protocol
-
Evacuate : Evacuate personnel from the immediate spill area.
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE : Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid creating dust.[1] For a liquid spill, absorb with an inert material and place in a sealed container.
-
Decontaminate : Clean the spill area thoroughly with soap and water.
-
Disposal : Dispose of the contained spill and any contaminated cleaning materials as hazardous waste.
First Aid Measures
Table 2: First Aid Procedures
| Exposure Route | Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste.
-
Waste Collection :
-
Collect waste in a suitable, closed, and clearly labeled container. The label should indicate "Hazardous Waste" and the chemical name.
-
Segregate halogenated organic waste from other waste streams.[3]
-
-
Container Management :
-
Keep the waste container tightly closed when not in use.
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
-
Professional Disposal :
-
Contact a licensed professional waste disposal company for pickup and disposal.
-
A common disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with a scrubber. This should only be performed by a certified facility.[3]
-
Contaminated packaging can be triply rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[1]
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
